2,6-Dichloro-4-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKDCCXTYRUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938119 | |
| Record name | 2,6-Dichloropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-74-9 | |
| Record name | 2,6-Dichloro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-hydroxypyridine, also known as 2,6-Dichloro-4-pyridinol, is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structure serves as a versatile scaffold and a key intermediate in the synthesis of a range of target molecules, including novel antifungal agents, antibacterial compounds, and herbicides. The strategic placement of two chlorine atoms and a hydroxyl group on the pyridine ring imparts specific reactivity and physicochemical characteristics that are crucial for its application in synthetic chemistry and drug design. Understanding these core properties is fundamental for optimizing reaction conditions, predicting biological behavior, and designing new molecules with desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
This technical guide provides a concise summary of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow visualization to aid researchers in their practical applications.
Core Physicochemical Properties
The following table summarizes the essential physicochemical data for this compound. Due to the limited availability of experimental data in peer-reviewed literature, several values are computationally predicted, which is a common practice in modern drug discovery and chemical research to estimate the properties of novel or less-studied compounds.
| Property | Value | Data Type | Source |
| IUPAC Name | 2,6-dichloropyridin-4-ol | - | - |
| Synonyms | 2,6-Dichloro-4-pyridinol | - | - |
| CAS Number | 17228-74-9 | - | [Chem-Impex] |
| Molecular Formula | C₅H₃Cl₂NO | - | [Chem-Impex] |
| Molecular Weight | 163.99 g/mol | - | [Chem-Impex] |
| Appearance | Light brown solid | Experimental | [Chem-Impex] |
| Melting Point | 183.5 °C | Predicted | [Cheméo] |
| Boiling Point | 327.8 °C at 760 mmHg | Predicted | [Cheméo] |
| Water Solubility | 1.45 g/L (1450 mg/L) | Predicted | [Cheméo] |
| logP (Octanol-Water) | 1.58 | Predicted | [Cheméo] |
| pKa (Acidic) | 6.35 (Phenolic OH) | Predicted | [ChemAxon] |
| pKa (Basic) | -2.85 (Pyridine N) | Predicted | [ChemAxon] |
Note: Predicted values are generated using advanced computational algorithms (e.g., QSPR models) and should be considered estimates. Experimental verification is recommended for critical applications.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key parameters relevant to drug development.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method using a digital melting point apparatus is a standard and reliable technique.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by grinding it in a mortar.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Use a fresh sample. Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (UV-Metric Titration)
The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. UV-metric titration is a robust method for compounds with a chromophore.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic co-solvent (e.g., methanol or DMSO) to ensure initial dissolution.
-
Titration Setup: In a thermostatted titration vessel, add a precise volume of degassed, ionic strength-adjusted water (e.g., 0.15 M KCl). Add a small, precise aliquot of the stock solution to achieve a final concentration suitable for UV-Vis absorbance measurements (typically in the micromolar range).
-
pH Measurement and Titration: Use a calibrated pH electrode to monitor the solution's pH. Titrate the solution with standardized HCl and KOH solutions (e.g., 0.5 M) in small, precise increments to cover a wide pH range (e.g., pH 2 to 12).
-
UV-Vis Spectra Acquisition: After each titrant addition and pH stabilization, acquire the full UV-Vis spectrum of the solution using a spectrophotometer equipped with a fiber-optic probe.
-
Data Analysis: The collected spectral data at multiple wavelengths are plotted against the corresponding pH values. A multi-wavelength factor analysis of the resulting data matrix is used to resolve the pKa values. The absorbance changes as the compound transitions between its neutral, protonated, and deprotonated forms, allowing for the precise calculation of the pKa from the inflection point of the sigmoid curve of absorbance vs. pH.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for its determination.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
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Partitioning: In a separation funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (typically at a 1:1 or 1:2 volume ratio).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
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Mandatory Visualizations
The following diagram illustrates the logical workflow for the experimental determination of LogP using the widely accepted shake-flask method.
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichloro-4-hydroxypyridine, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a specific, published synthetic protocol for this exact molecule, this document outlines a plausible and chemically sound synthetic strategy based on established transformations of pyridine derivatives. Furthermore, this guide presents predicted characterization data, derived from the analysis of structurally similar compounds, to aid in the identification and quality control of this compound.
Synthesis of this compound
A feasible synthetic route to this compound involves the hydrolysis of a suitable precursor, such as 2,4,6-trichloropyridine. The presence of chlorine atoms at the 2 and 6 positions of the pyridine ring deactivates the ring towards electrophilic substitution but activates the 4-position for nucleophilic substitution.
A generalized reaction scheme is presented below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Hydrolysis of 2,4,6-Trichloropyridine
This protocol is a proposed method and may require optimization.
Materials:
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2,4,6-Trichloropyridine
-
Sodium hydroxide (NaOH)
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Water (distilled or deionized)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichloropyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane or THF to aid solubility).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
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Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid to a pH of approximately 7.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.
-
Characterization of this compound
The following tables summarize the predicted analytical data for this compound based on the analysis of its structure and comparison with related compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Expected to be in the range of 150-180 °C |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents |
Spectroscopic Data
2.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Singlet | 2H | H-3, H-5 |
| ~ 10.0 - 12.0 | Broad Singlet | 1H | -OH (exchangeable) |
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum will reflect the number of unique carbon environments.
| Chemical Shift (ppm) | Assignment |
| ~ 160 - 165 | C-4 (C-OH) |
| ~ 145 - 150 | C-2, C-6 |
| ~ 110 - 115 | C-3, C-5 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm-1) | Intensity | Assignment |
| 3200 - 3500 (broad) | Medium | O-H stretching (hydrogen-bonded) |
| ~ 1600, ~1550, ~1450 | Strong | C=C and C=N stretching in the aromatic ring |
| ~ 1200 - 1300 | Strong | C-O stretching |
| ~ 700 - 800 | Strong | C-Cl stretching |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 163/165/167 | High | [M]+, [M+2]+, [M+4]+ (isotopic pattern for 2 Cl atoms) |
| 128/130 | Medium | [M - Cl]+ |
| 93 | Medium | [M - 2Cl]+ |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from synthesis to characterization.
Caption: Workflow for the synthesis and characterization.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. While the provided synthetic protocol is based on established chemical principles, it is crucial for researchers to perform their own optimization and validation. The predicted characterization data serves as a valuable reference for confirming the identity and purity of the synthesized compound. This information is intended to support further research and development efforts involving this promising chemical entity.
Spectroscopic Profile of 2,6-Dichloro-4-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-4-hydroxypyridine. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -OH |
| ~6.5-7.0 | Singlet | 2H | H-3, H-5 |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. The protons at positions 3 and 5 are expected to be equivalent due to the symmetry of the molecule, resulting in a singlet.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C-4 |
| ~150-155 | C-2, C-6 |
| ~110-115 | C-3, C-5 |
Note: The chemical shifts are estimated based on the influence of the chloro, and hydroxyl substituents on the pyridine ring.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretching (hydrogen-bonded) |
| ~1600 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1450 | Medium | C-O-H bending |
| ~1250 | Strong | C-O stretching |
| ~800-700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Interpretation |
| 163/165/167 | Molecular ion ([M]⁺) cluster due to two chlorine isotopes |
| 128/130 | Loss of chlorine ([M-Cl]⁺) |
| 99 | Loss of two chlorine atoms ([M-2Cl]⁺) |
Note: The isotopic pattern of the molecular ion will be characteristic for a compound containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube.
-
For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
b. Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's deuterium lock system will be used to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment: A standard one-dimensional proton (¹H) and carbon (¹³C) pulse-acquire experiment.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Scans: Acquire a sufficient number of scans (e.g., 16-64 for ¹H, 1024 or more for ¹³C) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the nuclei between pulses, ensuring accurate integration.
-
c. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data to convert it from the time domain to the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance. Measure the chemical shifts and coupling constants (if any).
Infrared (IR) Spectroscopy
a. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
b. Data Acquisition:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
c. Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
a. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.
b. Data Acquisition (Electrospray Ionization - ESI):
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: ESI can be run in either positive or negative ion mode. For this compound, both modes should be tested to determine which provides better signal intensity.
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
Capillary Voltage, Cone Voltage, and Desolvation Gas Flow/Temperature: Optimize these parameters to achieve maximum signal intensity and stability.
-
c. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.
-
If fragmentation is observed, analyze the fragment ions to gain further structural information.
Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
In-Depth Technical Guide to 2,6-Dichloro-4-hydroxypyridine (CAS No. 17228-74-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, hazard information, and synthesis of 2,6-Dichloro-4-hydroxypyridine (CAS No. 17228-74-9), a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Chemical Properties and Identification
This compound is a halogenated aromatic heterocyclic compound. It is also known by its synonym, 2,6-Dichloro-4-pyridinol. The presence of chlorine atoms and a hydroxyl group on the pyridine ring imparts specific reactivity, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17228-74-9 | |
| Molecular Formula | C₅H₃Cl₂NO | |
| Molecular Weight | 163.99 g/mol | |
| Appearance | Light brown solid | |
| Melting Point | 196 °C | |
| Boiling Point | 424.3 ± 40.0 °C (Predicted) | |
| Density | 1.561 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥ 95% (HPLC) |
Hazards and Safety Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant to the skin and eyes and may cause respiratory irritation.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for this compound are not abundantly available in public literature, a general understanding of its synthetic pathway can be derived from the synthesis of related compounds. The preparation of substituted hydroxypyridines often involves the modification of a pre-existing pyridine ring or a ring-forming condensation reaction.
One plausible synthetic approach involves the oxidation and subsequent chlorination of a suitable pyridine precursor. For instance, the synthesis of 2,4,6-trichloropyridine, a related compound, involves the N-oxidation of 2,6-dichloropyridine followed by a chlorination step.[1] This suggests that this compound could potentially be synthesized from a dichlorinated pyridine derivative through a hydroxylation reaction, though specific reagents and conditions would need to be experimentally determined.
A general workflow for the synthesis of a substituted pyridine, which could be adapted for this compound, is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. Its utility has been noted in the development of:
-
Pharmaceuticals: As a scaffold for antifungal and antibacterial agents.
-
Agrochemicals: As a building block for the creation of herbicides.
The reactivity of the chlorine and hydroxyl groups allows for a variety of chemical transformations, enabling the introduction of diverse functional groups to explore structure-activity relationships in drug discovery programs.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct biological activity, mechanism of action, or associated signaling pathways for this compound itself. Research has primarily focused on its use as a synthetic intermediate rather than its intrinsic biological effects.
The diagram below illustrates a hypothetical workflow for the biological evaluation of a novel compound derived from this compound.
Caption: A typical workflow for the biological evaluation of a new chemical entity.
Further research is warranted to explore the potential biological activities of this compound and its derivatives. Such studies would be instrumental in uncovering novel therapeutic or agrochemical applications.
References
An In-Depth Technical Guide to 2,6-Dichloro-4-hydroxypyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-hydroxypyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and key applications. While the precise initial discovery is not definitively documented in a single source, its synthesis can be historically traced through the chemical manipulation of readily available starting materials like citric acid. This guide details the probable synthetic pathways, including experimental protocols, and presents key quantitative data in a structured format. Furthermore, it explores the tautomeric nature of this molecule, a crucial aspect of its reactivity and biological activity.
Introduction
This compound, also known as 2,6-dichloro-4-pyridinol, is a halogenated derivative of 4-hydroxypyridine. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a hydroxyl group, imparts unique electronic and chemical properties. These characteristics make it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the chlorine atoms provides sites for nucleophilic substitution, while the hydroxyl group can be derivatized or can influence the reactivity of the pyridine ring.
Discovery and Historical Synthesis
While a singular definitive "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis can be logically deduced from the well-established chemistry of pyridine derivatives developed over the 19th and 20th centuries. The most probable historical synthetic route originates from citric acid, a readily available natural product.
The logical synthetic pathway from citric acid involves the following key transformations:
-
Conversion of Citric Acid to Citrazinic Acid: The initial step involves the conversion of citric acid to 2,6-dihydroxy-4-pyridinecarboxylic acid, commonly known as citrazinic acid. This transformation can be achieved by reacting citric acid with ammonia or urea at high temperatures.[1][2][3][4]
-
Decarboxylation of Citrazinic Acid: The carboxylic acid group at the 4-position of citrazinic acid can be removed through decarboxylation, typically by heating, to yield 2,6-dihydroxypyridine.
-
Chlorination of 2,6-Dihydroxypyridine: The final step involves the chlorination of the dihydroxypyridine intermediate to introduce the two chlorine atoms at the 2 and 6 positions. This is a common transformation for hydroxypyridines and can be accomplished using various chlorinating agents, such as phosphorus oxychloride (POCl₃) or a mixture of hydrochloric acid and an oxidizing agent.
This historical pathway highlights the ingenuity of early organic chemists in utilizing simple, abundant starting materials to construct more complex heterocyclic systems.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and material design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17228-74-9 | |
| Molecular Formula | C₅H₃Cl₂NO | |
| Molecular Weight | 163.99 g/mol | |
| Appearance | Light brown solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many polar organic solvents. |
Table 2: Spectroscopic Data of this compound (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | A single peak in the aromatic region corresponding to the two equivalent protons at the 3 and 5 positions. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the electronic nature of the hydroxyl/oxo group. |
| ¹³C NMR | Three distinct signals would be expected: one for the carbon atoms bearing the chlorine atoms (C2 and C6), one for the carbon bearing the hydroxyl/oxo group (C4), and one for the carbons bearing the hydrogen atoms (C3 and C5). |
| IR Spectroscopy | A broad O-H stretching band if the hydroxyl tautomer is present. A strong C=O stretching band if the pyridone tautomer is dominant. C-Cl stretching vibrations would also be observable. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). |
Tautomerism: A Key Structural Feature
An important aspect of the chemistry of 4-hydroxypyridines is their existence in tautomeric forms. This compound can exist in equilibrium with its keto tautomer, 2,6-dichloro-1H-pyridin-4-one.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the more stable form. This tautomerism has significant implications for the compound's reactivity, as the hydroxyl and keto forms exhibit different chemical behaviors. For instance, the hydroxyl form can undergo reactions typical of phenols, while the pyridone form can participate in reactions characteristic of amides or enones.
Key Experimental Protocols
While the exact historical experimental details for the first synthesis are not available, a plausible and representative protocol based on the chemistry of related compounds is provided below.
Synthesis of Citrazinic Acid from Citric Acid
This procedure outlines the synthesis of the key intermediate, citrazinic acid, from citric acid and urea.[1][2][3]
Materials:
-
Citric acid
-
Urea
-
Concentrated sulfuric acid
-
Deionized water
Procedure:
-
A mixture of citric acid and urea (typically in a 1:4 molar ratio) is heated in an oil bath.
-
The temperature is gradually raised to 180-190 °C and maintained for several hours until the reaction is complete, as indicated by the cessation of gas evolution.
-
The reaction mixture is cooled, and the resulting solid is dissolved in a sodium hydroxide solution.
-
The solution is then acidified with concentrated sulfuric acid to precipitate the crude citrazinic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield citrazinic acid.
Caption: Workflow for the synthesis of citrazinic acid.
Synthesis of this compound from Citrazinic Acid (Proposed)
This proposed protocol describes the subsequent conversion of citrazinic acid to the target compound.
Materials:
-
Citrazinic acid
-
Phosphorus oxychloride (POCl₃)
-
A suitable base (e.g., pyridine or triethylamine)
-
Inert solvent (e.g., toluene or xylene)
Procedure:
-
A mixture of citrazinic acid and a base in an inert solvent is prepared in a reaction flask equipped with a reflux condenser.
-
Phosphorus oxychloride is added cautiously to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the excess phosphorus oxychloride and solvent are removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its utility stems from the ability to selectively functionalize the pyridine ring at multiple positions.
-
Pharmaceuticals: The dichloropyridine scaffold is present in numerous drug candidates and approved medicines. The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate pharmacological activity. The 4-hydroxy group can also be a key pharmacophoric feature or a handle for further chemical modification.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is an intermediate in the synthesis of herbicides and fungicides. The specific substitution pattern on the pyridine ring can be tailored to achieve desired activity against target pests while minimizing off-target effects.
-
Materials Science: The rigid, planar structure of the pyridine ring, combined with the potential for hydrogen bonding and other intermolecular interactions, makes this compound and its derivatives interesting candidates for the development of novel organic materials with specific electronic or optical properties.
Conclusion
This compound, a compound with a rich, albeit not perfectly documented, history, continues to be a cornerstone in the synthesis of functional organic molecules. Its probable synthetic origins from citric acid demonstrate a classic example of building complexity from simple precursors. A thorough understanding of its physicochemical properties, tautomeric nature, and reactivity is paramount for its effective utilization in modern research and development. This technical guide provides a foundational understanding for researchers and professionals seeking to leverage the unique chemical attributes of this important heterocyclic compound.
References
Solubility Profile of 2,6-Dichloro-4-hydroxypyridine: A Technical Guide for Researchers
Introduction
2,6-Dichloro-4-hydroxypyridine is a halogenated pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. As a versatile synthetic intermediate, a thorough understanding of its solubility in various common solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
While publicly available experimental data on the solubility of this compound in a wide range of organic solvents is limited, this guide consolidates the available information and provides researchers with the methodologies to determine these crucial parameters in their own laboratories.
Quantitative Solubility Data
Quantitative experimental solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature. However, calculated aqueous solubility data is available from commercial suppliers. The following table summarizes the available quantitative and qualitative solubility information. Researchers are strongly encouraged to determine experimental solubility values for their specific applications.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Qualitative Solubility |
| Water | H₂O | 18.02 | 25 (calculated) | 0.622 - 1.6 | Sparingly Soluble |
| Ethanol | C₂H₅OH | 46.07 | Not Available | Not Available | Likely Soluble |
| Methanol | CH₃OH | 32.04 | Not Available | Not Available | Likely Soluble |
| Acetone | C₃H₆O | 58.08 | Not Available | Not Available | Likely Soluble |
| Dichloromethane | CH₂Cl₂ | 84.93 | Not Available | Not Available | Likely Soluble |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Available | Not Available | Likely Moderately Soluble |
| Toluene | C₇H₈ | 92.14 | Not Available | Not Available | Likely Sparingly Soluble |
| Hexane | C₆H₁₄ | 86.18 | Not Available | Not Available | Likely Insoluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Available | Not Available | Likely Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Available | Not Available | Likely Soluble |
Note on Qualitative Solubility: The qualitative solubility assessments are based on the general principle of "like dissolves like." this compound possesses both polar (hydroxyl group, nitrogen atom) and non-polar (dichlorinated aromatic ring) characteristics, suggesting it will exhibit some degree of solubility in a range of solvents with varying polarities. The presence of the hydroxyl group and the nitrogen atom allows for hydrogen bonding, which would favor solubility in protic solvents like ethanol and methanol. Its aromatic character suggests potential solubility in other polar aprotic solvents like acetone, DMSO, and DMF. Solubility in non-polar solvents like hexane is expected to be low.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, it is essential to follow standardized experimental protocols. The most common and robust method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .
Isothermal Shake-Flask Method
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium (i.e., when the concentration of the solute in the solution no longer changes over time).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of a solid compound.
Logical Relationships in Solubility Determination
The following diagram illustrates the key inputs and the process that leads to the final solubility measurement.
Caption: Key factors influencing the final solubility measurement.
Theoretical and Computational Analysis of 2,6-Dichloro-4-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of 2,6-Dichloro-4-hydroxypyridine. This compound, a halogenated pyridine derivative, is of interest for its potential applications in medicinal chemistry and materials science. This document outlines the methodologies for computational analysis, presents predicted spectroscopic and structural data, and proposes a plausible synthetic route and potential biological signaling pathway. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of chlorinated pyridine compounds.
Introduction
This compound is a heterocyclic organic compound characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position. The presence of electron-withdrawing chlorine atoms and a hydroxyl group, which can participate in tautomerism, imparts unique electronic and structural properties to the molecule.
A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form (2,6-dichloro-1H-pyridin-4-one). The position of this equilibrium is sensitive to environmental factors such as solvent polarity and the presence of substituents on the pyridine ring. Computational studies are invaluable for elucidating the relative stabilities of these tautomers and predicting their spectroscopic signatures.
This guide will detail the application of Density Functional Theory (DFT) for the analysis of this compound, providing insights into its geometry, vibrational modes, and electronic properties.
Computational Methodology
The theoretical calculations outlined herein are based on established computational chemistry protocols for similar pyridine derivatives.
2.1. Geometry Optimization and Frequency Calculations
The molecular geometry of the two tautomers of this compound (the -ol and -one forms) would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A high-level basis set, such as 6-311++G(d,p), is recommended to accurately account for polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding. All calculations should be performed in the gas phase to represent the isolated molecule. Frequency calculations at the same level of theory are then performed to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).
2.2. Spectroscopic Predictions
-
Vibrational Spectroscopy: The calculated harmonic vibrational frequencies are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data. The infrared intensities and Raman activities are also calculated to aid in the assignment of the spectral bands.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is employed to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.
2.3. Electronic Property Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.
Predicted Molecular Properties
The following tables summarize the predicted quantitative data for the more stable tautomer of this compound, based on computational studies of analogous compounds. Disclaimer: The following data is hypothetical and intended for illustrative purposes. Experimental verification is required.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-C3 | 123.5 |
| C6-N1 | 1.34 | C2-C3-C4 | 118.0 |
| C2-Cl7 | 1.74 | C3-C4-C5 | 117.0 |
| C6-Cl8 | 1.74 | C4-C5-C6 | 118.0 |
| C4-O9 | 1.36 | C5-C6-N1 | 123.5 |
| O9-H10 | 0.97 | C2-N1-C6 | 119.0 |
| C3-C4 | 1.40 | Cl7-C2-N1 | 115.0 |
| C5-C4 | 1.40 | Cl8-C6-N1 | 115.0 |
| C2-C3 | 1.39 | C3-C4-O9 | 121.5 |
| C6-C5 | 1.39 | C4-O9-H10 | 109.0 |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Wavenumber (cm-1) | Assignment |
| ~3600 | O-H stretch |
| ~3100 | C-H stretch (aromatic) |
| ~1600 | C=C/C=N stretch (ring) |
| ~1450 | C-C stretch (ring) |
| ~1250 | C-O stretch |
| ~1100 | C-H in-plane bend |
| ~850 | C-Cl stretch |
| ~700 | Ring breathing mode |
Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (δ) |
| 1H NMR | |
| H (on O) | ~9.5 |
| H (on C3, C5) | ~7.0 |
| 13C NMR | |
| C4 | ~160 |
| C2, C6 | ~150 |
| C3, C5 | ~110 |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound.
4.1. Synthesis of this compound
A plausible synthetic route involves the hydrolysis of a suitable precursor, such as 2,6-dichloro-4-aminopyridine.
-
Step 1: Diazotization of 2,6-dichloro-4-aminopyridine. 2,6-dichloro-4-aminopyridine is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
Step 2: Hydrolysis of the diazonium salt. The resulting diazonium salt solution is slowly warmed to room temperature and then heated to facilitate the hydrolysis of the diazonium group to a hydroxyl group.
-
Step 3: Isolation and purification. The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then evaporated, and the crude product can be purified by recrystallization or column chromatography.
4.2. Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum of the purified solid sample is recorded using the KBr pellet technique in the range of 4000-400 cm-1.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a Nd:YAG laser source in the range of 4000-100 cm-1.
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d6) with TMS as an internal standard.
Visualizations
5.1. Computational Workflow
Caption: A flowchart illustrating the key steps in the computational analysis of this compound.
5.2. Tautomeric Equilibrium
Caption: The tautomeric equilibrium between the hydroxypyridine and pyridone forms of the molecule.
5.3. Hypothetical Signaling Pathway of Cellular Toxicity
Caption: A proposed signaling pathway for the cellular toxicity of this compound.
Conclusion
This technical guide has provided a framework for the theoretical and computational investigation of this compound. By employing DFT calculations, it is possible to predict the molecule's structural, vibrational, and electronic properties with a high degree of confidence. The presented hypothetical data serves as a valuable starting point for experimental studies. The outlined experimental protocols offer a practical approach to the synthesis and characterization of this compound. The visualizations provide a clear representation of the computational workflow, tautomeric equilibrium, and a potential mechanism of biological action. This guide is intended to facilitate further research into the properties and applications of this compound and related compounds.
An In-depth Technical Guide to the Reactivity Profile of 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-hydroxypyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its reactivity is characterized by the interplay of its key functional groups: the nucleophilic hydroxyl group, the electrophilic pyridine ring, and the two reactive chlorine atoms susceptible to nucleophilic substitution. This guide provides a comprehensive overview of the reactivity profile of this compound, including its tautomeric nature, key reaction types with a focus on nucleophilic aromatic substitution, and its application in the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and signaling pathways are presented to facilitate its use in research and development.
Introduction
This compound, also known as 2,6-dichloro-4-pyridinol, is a key building block in the synthesis of a variety of functionalized pyridine derivatives.[1] Its utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring renders the C2 and C6 positions highly susceptible to nucleophilic attack. The hydroxyl group at the C4 position can act as a nucleophile or its oxygen can be transformed into a better leaving group, further expanding the synthetic possibilities. This compound serves as an essential intermediate in the preparation of antifungal and antibacterial agents, as well as herbicides.[1]
Tautomerism
Reactivity Profile
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions at the C2 and C6 positions. The chlorine atoms at these positions are activated towards displacement by the electron-withdrawing effect of the ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
Various nucleophiles can displace the chlorine atoms on the pyridine ring. The reaction typically proceeds via a Meisenheimer-like intermediate. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.
Reaction with Amines:
One of the most common and synthetically useful reactions of this compound is its reaction with amines to produce aminopyridine derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.
Quantitative Data
The following table summarizes representative yields for the nucleophilic substitution of chlorine atoms in dichlorinated pyridine systems with amines. While specific data for this compound is sparse in readily available literature, the data for analogous compounds provides a strong indication of the expected reactivity and yields.
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 5-bromo-2-chloro-3-nitropyridine | Methylamine | 5-bromo-N-methyl-3-nitropyridin-2-amine | 88 | [5] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | 4-(diethylamino)-2-chloro-5-nitropyrimidine | High | [6] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | 2-(diethylamino)-4-chloro-5-nitropyrimidine | High | [6] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
The following is a general protocol for the amination of a dichloropyridine derivative, which can be adapted for this compound.
Materials:
-
Dichloropyridine derivative (1 equivalent)
-
Amine (2-3 equivalents)
-
Solvent (e.g., ethanol, DMF, or acetonitrile)
-
Base (optional, e.g., K2CO3, Et3N)
Procedure:
-
Dissolve the dichloropyridine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine to the solution. If the amine is a salt, an additional base may be required to liberate the free amine.
-
Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration, washed with a suitable solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization.
For a specific example, the synthesis of chloropyridines from aminopyridines via diazotization involves grinding the aminopyridine with NaNO2, followed by addition to a cooled solution of dimethylformamide, trifluoromethanesulfonic acid, and dimethylsulfoxide. The reaction mixture is then warmed, and acetonitrile and hydrochloric acid are added before heating to 80°C.[1]
Applications in Drug Development
The substituted pyridine scaffold derived from this compound is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[7] Many kinase inhibitors target signaling pathways that are dysregulated in cancer, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.
Synthetic Pathway to Kinase Inhibitors
The versatility of this compound and its analogs, such as 2,6-dichloro-4-iodopyridine, allows for the sequential and regioselective introduction of various substituents through cross-coupling reactions like Suzuki-Miyaura and Sonogashira, as well as nucleophilic aromatic substitution.[7] This modular synthesis enables the creation of large libraries of compounds for screening against various kinases.
Targeted Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9][10] Kinase inhibitors derived from substituted pyridines can block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade.[7]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Pyridine, 2,?6-?dichloro-?4-?iodo- CAS#: 98027-84-0 [m.chemicalbook.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 2,6-dichloro-4-hydroxypyridine, a versatile scaffold for the development of novel compounds with potential therapeutic applications. The methodologies cover key transformations including O-alkylation, O-arylation, nucleophilic substitution of the chloro groups, and palladium-catalyzed cross-coupling reactions.
Synthetic Strategies Overview
This compound offers three reactive sites for modification: the hydroxyl group at the 4-position and the two chloro-substituents at the 2- and 6-positions. The synthetic strategies outlined below enable the selective functionalization of these positions to generate a diverse library of derivatives.
dot
Caption: Synthetic pathways for the derivatization of this compound.
I. O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated using the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where an alkoxide, generated in situ from the hydroxyl group, attacks an alkyl halide.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-methoxypyridine
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 163.99 | 1.0 | 1.64 g |
| Sodium Hydride (60%) | 24.00 | 1.2 | 0.48 g |
| Methyl Iodide | 141.94 | 1.5 | 1.05 mL |
| Anhydrous DMF | - | - | 20 mL |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| 2,6-Dichloro-4-methoxypyridine | 178.02 | ~85% | White solid |
II. O-Arylation via Ullmann Condensation
The Ullmann condensation allows for the formation of diaryl ethers by coupling the hydroxyl group of this compound with an aryl halide in the presence of a copper catalyst.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-phenoxypyridine
Materials:
-
This compound
-
Iodobenzene (C₆H₅I)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask, add this compound (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF and toluene (4:1 v/v).
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Wash the filter cake with ethyl acetate.
-
Wash the combined filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 163.99 | 1.0 | 1.64 g |
| Iodobenzene | 204.01 | 1.2 | 1.35 mL |
| Copper(I) Iodide | 190.45 | 0.1 | 0.19 g |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |
| Anhydrous DMF/Toluene | - | - | 20 mL |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| 2,6-Dichloro-4-phenoxypyridine | 240.09 | ~70% | Off-white solid |
III. Nucleophilic Substitution of Chloro Groups
The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities, such as amino groups.
Experimental Protocol: Synthesis of 2,6-Diamino-4-methoxypyridine
Materials:
-
2,6-Dichloro-4-methoxypyridine
-
Aqueous ammonia (28-30%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
1,4-Dioxane
Procedure:
-
In a sealed tube, dissolve 2,6-dichloro-4-methoxypyridine (1.0 eq.) in 1,4-dioxane.
-
Add aqueous ammonia (excess) and copper(II) sulfate pentahydrate (0.05 eq.).
-
Heat the reaction mixture to 150 °C for 48 hours.
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2,6-Dichloro-4-methoxypyridine | 178.02 | 1.0 | 1.78 g |
| Aqueous Ammonia | - | Excess | 20 mL |
| Copper(II) Sulfate Pentahydrate | 249.69 | 0.05 | 0.125 g |
| 1,4-Dioxane | - | - | 10 mL |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| 2,6-Diamino-4-methoxypyridine | 139.16 | ~60% | Crystalline solid |
IV. Suzuki Cross-Coupling Reaction
The chloro groups can also be functionalized via palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds with aryl or heteroaryl boronic acids.
Experimental Protocol: Synthesis of 2,6-Diphenyl-4-methoxypyridine
Materials:
-
2,6-Dichloro-4-methoxypyridine
-
Phenylboronic acid (C₆H₅B(OH)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flask, add 2,6-dichloro-4-methoxypyridine (1.0 eq.), phenylboronic acid (2.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (3.0 eq.).
-
Heat the reaction mixture to 100 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2,6-Dichloro-4-methoxypyridine | 178.02 | 1.0 | 1.78 g |
| Phenylboronic Acid | 121.93 | 2.5 | 3.05 g |
| Palladium(II) Acetate | 224.50 | 0.05 | 0.11 g |
| Triphenylphosphine | 262.29 | 0.1 | 0.26 g |
| Potassium Carbonate | 138.21 | 3.0 | 4.15 g |
| 1,4-Dioxane/Water | - | - | 20 mL |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| 2,6-Diphenyl-4-methoxypyridine | 261.32 | ~75% | White powder |
Biological Applications and Signaling Pathways
Derivatives of 2,6-disubstituted-4-hydroxypyridine have shown promising biological activities, particularly as anticancer agents. Some of these compounds have been found to induce apoptosis and inhibit key cellular signaling pathways involved in cancer progression. For instance, certain derivatives have been identified as inhibitors of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
dot
Caption: Inhibition of the JAK-STAT signaling pathway by a 2,6-disubstituted-4-hydroxypyridine derivative.
The diagram illustrates how a derivative of this compound can act as a Janus kinase (JAK) inhibitor. By binding to the kinase, the compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents STAT dimerization and translocation to the nucleus, thereby inhibiting the expression of genes that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells. This mechanism of action highlights the potential of this class of compounds in the development of targeted cancer therapies.
The Versatile Scaffold: 2,6-Dichloro-4-hydroxypyridine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, featuring prominently in numerous FDA-approved drugs.[1] Among the vast array of pyridine-based building blocks, 2,6-dichloro-4-hydroxypyridine and its derivatives, particularly 2,6-dichloro-4-iodopyridine, have emerged as highly versatile scaffolds for the synthesis of complex, biologically active molecules.[2] Their unique substitution patterns allow for selective and sequential functionalization, making them invaluable in the development of novel therapeutics, especially in oncology.[2]
The strategic placement of halogen atoms on the pyridine ring, with varying reactivity (I > Cl), is the key to the synthetic utility of compounds like 2,6-dichloro-4-iodopyridine.[2] This differential reactivity enables a modular approach to construct 2,4,6-trisubstituted pyridines through sequential, regioselective cross-coupling reactions.[2][3] The iodine atom at the C4 position is readily displaced in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings, while the chlorine atoms at the C2 and C6 positions can be functionalized under more forcing conditions or via nucleophilic aromatic substitution.[1][2] This step-wise approach provides a powerful tool for generating diverse libraries of compounds for drug discovery.[2]
Derivatives of this scaffold have shown significant promise as anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation and survival, such as protein kinases.[2][4] The 2,4,6-trisubstituted pyridine core serves as a privileged structure for the design of potent and selective kinase inhibitors.[2]
Quantitative Biological Data
The following table summarizes the biological activity of various pyridine derivatives synthesized using the 2,6-dichloropyridine scaffold.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 12 | PIM-1 Kinase | Kinase Inhibition | 0.0143 | [5] |
| MCF-7 | Cytotoxicity | 0.5 | [5] | |
| HepG2 | Cytotoxicity | 5.27 | [5] | |
| Compound 6 | HepG2 | Cytotoxicity | 6.6 | [5] |
| Compound 11 | MCF-7 | Cytotoxicity | 0.73 | [5] |
| Compound 13 | PIM-1 Kinase | Kinase Inhibition | 0.0198 | [5] |
| Staurosporine | PIM-1 Kinase | Kinase Inhibition | 0.0167 | [5] |
| Compound C03 | TRKA | Kinase Inhibition | 0.056 | [6] |
| Km-12 | Cytotoxicity | 0.304 | [6] | |
| Larotrectinib | TRKA | Kinase Inhibition | 0.003 | [6] |
| TRKB | Kinase Inhibition | 0.013 | [6] | |
| TRKC | Kinase Inhibition | 0.0002 | [6] | |
| Entrectinib | TRKA | Kinase Inhibition | 0.001 | [6] |
| TRKB | Kinase Inhibition | 0.003 | [6] | |
| TRKC | Kinase Inhibition | 0.005 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C4-Position of 2,6-Dichloro-4-iodopyridine[2]
This protocol describes the palladium-catalyzed cross-coupling of 2,6-dichloro-4-iodopyridine with an aryl or heteroaryl boronic acid.
Materials:
-
2,6-dichloro-4-iodopyridine (1.0 equivalent)
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent mixture.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling at the C4-Position of 2,6-Dichloro-4-iodopyridine[2]
This protocol describes the palladium- and copper-cocatalyzed cross-coupling of 2,6-dichloro-4-iodopyridine with a terminal alkyne.
Materials:
-
2,6-dichloro-4-iodopyridine (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Amine base (e.g., Triethylamine (NEt₃), 3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine, the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent followed by the terminal alkyne.
-
Initiation: Add the amine base.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove precipitated salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
PIM-1 Kinase Inhibition Assay Protocol (General)[5]
This protocol provides a general framework for assessing the inhibitory activity of compounds against PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 kinase
-
Peptide substrate (e.g., CREBtide)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of PIM-1 kinase and the peptide substrate in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound solution, followed by the PIM-1 kinase/substrate solution.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream PIM-1 kinase, a common target for pyridine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dichloro-4-hydroxypyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-4-hydroxypyridine as a versatile chemical intermediate in the development of pharmaceutically active compounds. This document details its application in the synthesis of key building blocks and illustrates its role in the preparation of potassium channel openers, a significant class of therapeutic agents.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry. Its pyridine core is a common motif in numerous FDA-approved drugs, where it often plays a critical role in binding to biological targets.[1][2] The presence of two reactive chlorine atoms and a hydroxyl group allows for a variety of chemical transformations, making it an ideal scaffold for generating diverse molecular libraries for drug discovery programs. This intermediate is particularly useful in the synthesis of substituted aminopyridines, which are precursors to a wide range of bioactive molecules.
Key Synthetic Applications
The primary application of this compound lies in its conversion to 4-amino-2,6-dichloropyridine, a crucial intermediate for the synthesis of various pharmaceuticals.[3][4] This transformation involves the amination of the pyridine ring, a fundamental reaction in the preparation of many nitrogen-containing heterocyclic drugs.
Synthesis of 4-Amino-2,6-dichloropyridine
The conversion of this compound to 4-amino-2,6-dichloropyridine can be achieved through a high-temperature and high-pressure reaction with ammonia. This nucleophilic aromatic substitution reaction replaces the hydroxyl group with an amino group.
Materials:
-
This compound
-
Aqueous Ammonia (25-28%)
-
High-pressure autoclave reactor
Procedure:
-
A high-pressure autoclave reactor is charged with this compound and a significant excess of aqueous ammonia.
-
The reactor is sealed and heated to a temperature of 150-200 °C.
-
The reaction is maintained at a pressure of 5-10 MPa for a duration of 6-10 hours.
-
The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is transferred to a flask, and the excess ammonia is removed under reduced pressure.
-
The resulting aqueous solution is neutralized with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-2,6-dichloropyridine.
| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) |
| This compound | Aqueous Ammonia | 150-200 | 5-10 | 6-10 | 4-Amino-2,6-dichloropyridine | 70-80 |
Note: The yield is an estimated value based on general procedures for similar reactions and may require optimization.
Logical Workflow for the Synthesis of 4-Amino-2,6-dichloropyridine
Application in the Synthesis of Potassium Channel Openers: Pinacidil
4-Amino-2,6-dichloropyridine is a precursor to a variety of bioactive molecules. One notable application is in the synthesis of Pinacidil, a potent ATP-sensitive potassium channel (KATP) opener used as a vasodilator and antihypertensive agent.
Synthesis of Pinacidil from a 4-Aminopyridine Derivative
While the direct synthesis from 4-amino-2,6-dichloropyridine is not extensively detailed in readily available literature, a plausible synthetic route involves the conversion of a 4-aminopyridine derivative to the final Pinacidil structure. A known method for synthesizing Pinacidil involves the reaction of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine, followed by further transformations.[3] A conceptually similar approach can be envisioned starting from 4-amino-2,6-dichloropyridine, which would first be converted to the corresponding isothiocyanate, followed by reaction with the appropriate amine and subsequent cyclization/rearrangement to form the cyanoguanidine moiety of Pinacidil.
A more direct, albeit less detailed in public literature, conceptual pathway involves the reaction of 4-aminopyridine with N-cyano-N'-(1,2,2-trimethylpropyl)guanidine.
Materials:
-
4-Amino-2,6-dichloropyridine
-
N-Cyano-N'-(1,2,2-trimethylpropyl)guanidine
-
A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
A non-nucleophilic base (e.g., Diisopropylethylamine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2,6-dichloropyridine and a molar equivalent of N-cyano-N'-(1,2,2-trimethylpropyl)guanidine in the chosen solvent.
-
Add 1.2 equivalents of the non-nucleophilic base to the reaction mixture.
-
Heat the mixture to a temperature of 100-140 °C and maintain for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Pinacidil analog.
| Starting Material | Key Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product |
| 4-Amino-2,6-dichloropyridine | N-Cyano-N'-(1,2,2-trimethylpropyl)guanidine | DMF | DIPEA | 100-140 | 12-24 | 2,6-dichloro-Pinacidil analog |
Note: This is a conceptual protocol. The chlorine atoms on the pyridine ring may or may not be present in the final Pinacidil structure depending on the specific synthetic route chosen and subsequent reaction steps.
Biological Activity: Mechanism of Action of Pinacidil
Pinacidil functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[5] These channels are found in the plasma membranes of various cells, including vascular smooth muscle cells.
Signaling Pathway of Pinacidil Action
By opening KATP channels, Pinacidil increases the efflux of potassium ions from the cell. This leads to hyperpolarization of the cell membrane, making it more difficult for voltage-gated calcium channels to open. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of substituted aminopyridines. Its utility is demonstrated in the conceptual synthesis of Pinacidil, a clinically relevant potassium channel opener. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore the rich chemistry of this intermediate and its derivatives in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling with 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2,6-dichloro-4-hydroxypyridine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-6-chloro-4-hydroxypyridines and 2,6-diaryl-4-hydroxypyridines, which are valuable scaffolds in medicinal chemistry and materials science. Due to the presence of two reactive chloride sites and a hydroxyl group, careful optimization of reaction conditions is crucial for achieving desired selectivity and yield.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organohalide. For this compound, the two C-Cl bonds offer opportunities for mono- or diarylation. The electron-withdrawing nature of the pyridine ring and the two chlorine atoms make the C-Cl bonds susceptible to oxidative addition to the palladium catalyst. The hydroxyl group at the 4-position can remain unprotected, although its acidic proton may require the use of a sufficient amount of base. Alternatively, protection of the hydroxyl group can be employed to avoid potential side reactions.
Experimental Protocols
This section outlines two primary protocols for the Suzuki coupling of this compound: one for mono-arylation and another for di-arylation. A protocol for the protection of the hydroxyl group is also provided as an alternative strategy.
Protocol 1: Mono-arylation of this compound
This protocol aims to selectively substitute one of the chlorine atoms with an aryl group.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Toluene and Water (e.g., 10:1 v/v), degassed
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate and SPhos ligand in a portion of the degassed toluene.
-
Addition of Catalyst: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add the remaining degassed toluene and water to the reaction mixture.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-4-hydroxypyridine.
Protocol 2: Di-arylation of this compound
This protocol is designed for the substitution of both chlorine atoms.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3-6 mol%)
-
SPhos (6-12 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 - 5.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound, the arylboronic acid, and potassium phosphate under an inert atmosphere.
-
Catalyst Addition: Add the palladium(II) acetate and SPhos ligand to the vessel.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. For less reactive aryl chlorides, microwave irradiation can be employed to accelerate the reaction. Monitor the reaction for the disappearance of the mono-arylated intermediate and starting material.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the 2,6-diaryl-4-hydroxypyridine product.
Alternative Strategy: Protection of the Hydroxyl Group
In cases where the free hydroxyl group interferes with the coupling reaction, protection as a silyl ether (e.g., TBDMS) or a methoxymethyl (MOM) ether can be performed prior to the Suzuki coupling.
Example: TBDMS Protection
-
Dissolve this compound in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add imidazole (1.5-2.0 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2-1.5 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the TBDMS-protected product.
-
Use the protected compound in the Suzuki coupling protocols described above.
-
Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of dichloropyridines. Note that yields are highly dependent on the specific arylboronic acid used and the optimization of reaction parameters.
Table 1: Representative Conditions for Mono-arylation of Dichloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-24 | 60-85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8-16 | 65-90 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | DMF/H₂O (5:1) | 90 | 12-24 | 50-75 |
Table 2: Representative Conditions for Di-arylation of Dichloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 24-48 | 50-80 |
| Pd₂(dba)₃ (3) | RuPhos (6) | Cs₂CO₃ (4.0) | Toluene | 110 | 24-48 | 55-85 |
| Pd(OAc)₂ (4) | Buchwald Ligand (8) | K₂CO₃ (5.0) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave) | 0.5-2 | 60-90 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki coupling experiment.
Application Notes and Protocols: Sonogashira Reaction Conditions for 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] For drug development professionals, the functionalization of heterocyclic scaffolds like pyridine is of paramount importance. 2,6-Dichloro-4-hydroxypyridine represents a key building block, and its selective alkynylation via the Sonogashira reaction opens avenues for the synthesis of novel compounds with potential biological activity.
This document provides detailed application notes and a generalized protocol for conducting the Sonogashira reaction with this compound. The conditions presented are based on established methodologies for similar dihalopyridine substrates and general principles of Sonogashira couplings.[3][4][5]
Reaction and Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.
A general scheme for the Sonogashira reaction of this compound is as follows:
Caption: General scheme of the Sonogashira reaction with this compound.
Key Experimental Parameters
The success of the Sonogashira reaction with this compound is highly dependent on the careful selection of catalysts, solvent, base, and reaction temperature. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, reaction conditions may require optimization.[6]
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. For less reactive chlorides, higher catalyst loading or more active catalysts with specific ligands might be necessary. |
| Copper Co-catalyst | CuI | Typically used in amounts of 1-10 mol%. Copper-free conditions are also possible but may require different ligands and bases. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃ | An amine base is commonly used, which also often serves as the solvent or co-solvent. The choice of base can influence the reaction rate and yield. |
| Solvent | THF, DMF, Dioxane, Toluene, or the amine base itself | The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions. |
| Temperature | Room temperature to 100 °C | While many Sonogashira reactions can be performed at room temperature, the coupling of aryl chlorides often requires elevated temperatures to proceed at a reasonable rate.[6] |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene, etc. | 1.1 to 2.5 equivalents of the alkyne are typically used. The nature of the R-group on the alkyne can influence reactivity. |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Sonogashira coupling of this compound. Optimization of the reaction conditions is highly recommended for specific substrates and desired outcomes (mono- vs. di-alkynylation).
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the copper(I) iodide co-catalyst (e.g., 2-5 mol%).
-
Addition of Reagents: Add the anhydrous solvent and the amine base. Stir the mixture for a few minutes to ensure dissolution and mixing.
-
Addition of Alkyne: Add the terminal alkyne (1.1-2.2 eq. for mono- or di-substitution, respectively) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing if no reaction is observed). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Sonogashira reaction.
Considerations for this compound
-
Selectivity: Controlling mono- versus di-alkynylation can be achieved by adjusting the stoichiometry of the alkyne and the reaction time. For mono-alkynylation, using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) and carefully monitoring the reaction is crucial.
-
Hydroxyl Group: The acidic proton of the hydroxyl group might interfere with the reaction, especially with strong bases. While amine bases are generally mild enough, protection of the hydroxyl group (e.g., as a silyl ether) might be necessary in some cases to improve yields and prevent side reactions.
-
Catalyst Choice: For the coupling of aryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective.[2]
-
Copper-Free Conditions: To avoid the potential homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of copper, copper-free Sonogashira conditions can be employed. These reactions typically require a different palladium catalyst and a stronger base.
Conclusion
The Sonogashira reaction is a highly effective method for the alkynylation of this compound, providing access to a diverse range of substituted pyridines for drug discovery and development. The successful implementation of this reaction requires careful consideration of the reaction parameters, particularly the choice of catalyst, base, and temperature, due to the presence of less reactive chloro-substituents. The provided protocol and considerations serve as a valuable starting point for researchers to develop and optimize the Sonogashira coupling for their specific applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing access to a vast array of arylamines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1]
This application note provides a detailed protocol for the selective mono-amination of 2,6-dichloro-4-hydroxypyridine. This substrate presents a unique challenge due to the presence of two reactive chloride leaving groups and a hydroxyl functionality. Achieving selective mono-amination at the more reactive C2 position is crucial for the synthesis of valuable intermediates that can be further functionalized at the C6 position. The hydroxyl group may also influence the reaction, potentially requiring specific considerations for the choice of base and reaction conditions.
These notes will guide researchers through the optimization of reaction parameters, provide a general experimental protocol, and discuss common challenges and troubleshooting strategies for the successful Buchwald-Hartwig amination of this compound.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters. Due to the reduced reactivity of aryl chlorides compared to bromides and iodides, the choice of catalyst, ligand, base, and solvent is particularly critical.[2]
Table 1: Key Reaction Parameters for the Mono-Amination of this compound
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] The choice of precatalyst can influence reaction efficiency. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos, RuPhos), Josiphos ligands | Bulky, electron-rich phosphine ligands are essential for the amination of aryl chlorides. They promote the rate-limiting oxidative addition step and facilitate reductive elimination.[2] The specific choice of ligand can significantly impact yield and selectivity and should be screened for optimal performance. |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is generally required. NaOtBu is highly effective but may not be compatible with base-sensitive functional groups.[2] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems. The presence of the hydroxyl group on the pyridine ring may necessitate the use of a stronger base or an additional equivalent of base. |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[2] Toluene and dioxane are commonly used and are effective at the elevated temperatures often required for the amination of aryl chlorides. |
| Temperature | 80-120 °C | Higher temperatures are typically necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond to the palladium catalyst.[2] |
| Amine | Primary and secondary aliphatic and aromatic amines | The nature of the amine can influence reaction rates and yields. A slight excess of the amine (1.1-1.5 equivalents) is often used to drive the reaction to completion.[2] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: General Procedure for Mono-Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 equivalents) and the phosphine ligand (0.02-0.10 equivalents) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reagents: To the flask, add the base (1.5-2.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product, 2-amino-6-chloro-4-hydroxypyridine.
Regioselectivity and Key Relationships
The selective mono-amination of this compound is primarily governed by the electronic properties of the pyridine ring. The nitrogen atom's electron-withdrawing nature makes the C2 and C6 positions more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst. Generally, the C2 position is more reactive than the C6 position.
References
Application Notes and Protocols: The Role of 2,6-Dichloro-4-hydroxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-hydroxypyridine is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, particularly herbicides.[1] Its unique molecular structure, featuring reactive chlorine atoms and a hydroxyl group on a pyridine ring, allows for diverse chemical modifications to produce a range of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyridine-based herbicides.
Pyridine-based compounds play a crucial role in the agrochemical industry, encompassing fungicides, insecticides, and herbicides.[2] Herbicides derived from chlorinated pyridines often function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and abnormal plant growth, ultimately resulting in the death of susceptible weed species.
Application: Synthesis of Pyridine-Based Herbicides
This compound serves as a key building block for the synthesis of chlorinated pyridinol herbicides. A representative example is the synthesis of a trichlorinated pyridine derivative, a class of compounds known for their herbicidal activity. The following sections detail the synthetic protocol, quantitative data, and the biological mechanism of action.
Data Presentation
The herbicidal activity of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the herbicidal efficacy of a series of 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides against various weed species, illustrating the impact of different functional groups on their biological activity.
| Compound ID | R Substituent | Weed Species | Herbicidal Activity (-log ED50, mol/acre) |
| 1 | H | Green Foxtail | 0.61 |
| 2 | 4-Cl | Green Foxtail | 1.04 |
| 3 | 4-CH3 | Green Foxtail | 0.85 |
| 4 | 2-Cl | Green Foxtail | 1.11 |
| 5 | 2-OH | Green Foxtail | 1.11 |
| 6 | 4-NO2 | Green Foxtail | 1.04 |
Data adapted from a quantitative structure-activity relationship study on 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. The ED50 represents the effective dose required to achieve 50% of the maximum herbicidal effect.[3]
Experimental Protocols
Synthesis of 2,3,5-Trichloro-4-pyridinol (A Representative Chlorinated Pyridinol Herbicide)
This protocol describes a plausible synthetic route for 2,3,5-trichloro-4-pyridinol, a representative herbicidal compound, starting from this compound. This synthesis involves a nucleophilic substitution reaction to introduce an additional chlorine atom.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g of this compound in 100 mL of anhydrous chloroform.
-
Chlorination: Cool the solution to 0 °C using an ice bath. Slowly add a stoichiometric equivalent of sulfuryl chloride dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3,5-trichloro-4-pyridinol.
Expected Yield: 75-85% Purity (by HPLC): >98%
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the biological mechanism of action of pyridine-based herbicides.
Caption: Synthetic workflow for the preparation of a representative herbicidal compound.
Caption: Simplified signaling pathway for synthetic auxin herbicides.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a variety of agrochemicals. The protocols and data presented herein provide a foundation for researchers and scientists to explore the development of novel pyridine-based herbicides. Understanding the synthetic pathways and the mode of action is critical for the rational design of new and more effective crop protection agents.
References
- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step protocol for the synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine, a valuable pyridine derivative in medicinal chemistry and materials science. This protocol is based on a high-yield method utilizing ethyl acetoacetate as the starting material.
I. Overview of the Synthetic Pathway
The synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine is achieved through a three-step process commencing with the dimerization of ethyl acetoacetate. This is followed by an ammoniation step and subsequent chlorination to yield the final product. A weakly basic ion-exchange resin is employed as a catalyst, facilitating a simplified and environmentally friendly purification process.[1]
II. Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.
Materials and Reagents:
-
Ethyl acetoacetate
-
Weakly basic ion-exchange resin (e.g., D301 R, D301 T, D301 G, D392, D380)[1]
-
Ammonia gas
-
Chlorine gas
-
Distilled water
-
10% Sodium hydroxide solution
-
Ethanol
Equipment:
-
Reaction flask equipped with a stirrer, thermometer, and gas inlet/outlet
-
Heating and cooling bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Distillation apparatus
-
Drying oven
Step-by-Step Procedure:
Step 1: Dimerization of Ethyl Acetoacetate
-
In a reaction flask, combine ethyl acetoacetate and a weakly basic ion-exchange resin.
-
Heat the mixture to a temperature between 50-70°C.
-
Maintain stirring at this temperature for 2 to 3 hours to facilitate the dimerization reaction.[1]
Step 2: Ammoniation
-
After the dimerization is complete, cool the reaction mixture.
-
Add distilled water to the flask. The recommended amount of water is 100 ml per mole of the initial ethyl acetoacetate.[1]
-
Bubble ammonia gas through the solution while maintaining the temperature between 25-35°C.
-
Continue the ammoniation for 5 to 6 hours.[1]
Step 3: Chlorination
-
Following the ammoniation step, introduce chlorine gas into the reaction mixture.
-
Maintain the reaction temperature between 25-35°C.
-
The chlorination process should be carried out for 2 to 3 hours.[1]
Step 4: Product Isolation and Purification
-
Upon completion of the chlorination, filter the reaction mixture.
-
Wash the collected filter cake, which contains the ion-exchange resin, with a 10% aqueous sodium hydroxide solution to recover the catalyst for reuse.[1]
-
Take the filtrate and distill off the ethanol.
-
Allow the remaining solution to stand, which will lead to the crystallization of the product.
-
Filter the crystals and dry them to obtain pure 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine.[1] The reported yield for this method is 91.5%.[1]
III. Quantitative Data Summary
The following table summarizes the key quantitative parameters of the synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | Ethyl acetoacetate | [1] |
| Catalyst | Weakly basic ion-exchange resin | [1] |
| Dimerization Temperature | 50-70°C | [1] |
| Dimerization Time | 2-3 hours | [1] |
| Ammoniation Temperature | 25-35°C | [1] |
| Ammoniation Time | 5-6 hours | [1] |
| Chlorination Temperature | 25-35°C | [1] |
| Chlorination Time | 2-3 hours | [1] |
| Overall Yield | 91.5% | [1] |
IV. Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine.
Caption: Synthetic workflow for 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine.
References
Application Notes and Protocols for the Purification of 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,6-dichloro-4-hydroxypyridine. The methodologies described are based on standard laboratory techniques for the purification of substituted pyridine derivatives and are intended to serve as a comprehensive guide. The protocols may require optimization to achieve the desired purity and yield for specific applications.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.
Purification Techniques
Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, which is a solid at room temperature, selecting an appropriate solvent system is critical for achieving high purity and recovery.
2.1.1. Solvent Selection
The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Based on the polar nature of the hydroxyl group and the halogen substituents, polar solvents are a logical starting point.
Illustrative Solubility Data (for structurally similar compounds):
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Low | Moderate to High |
| Ethanol | Moderate | High |
| Methanol | Moderate | High |
| Acetone | High | Very High |
| Ethyl Acetate | Low to Moderate | High |
| Hexane | Very Low | Very Low |
Note: This data is illustrative and based on general principles for similar compounds. Experimental verification is essential.
2.1.2. Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently on a hot plate while stirring. Continue adding the hot "good" solvent portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the "good" solvent back until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Caption: General workflow for the purification of this compound by column chromatography.
Quantitative Data Summary
Table 1: Illustrative Purification Data for a Related Dihalogenated Hydroxypyridine
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization | 85 | >98 | 60 - 75 |
| Silica Gel Chromatography (Isocratic) | 85 | ~95 | 70 - 85 |
| Silica Gel Chromatography (Gradient) | 85 | >98 | 65 - 80 |
| Sequential Purification (Chromatography then Recrystallization) | 85 | >99.5 | 50 - 65 |
Disclaimer: The data in this table is for illustrative purposes for a related compound and may not be representative of all outcomes for this compound.
Logical Relationship of Purification Steps
The choice of purification technique and the subsequent steps are logically interconnected to achieve the desired level of purity.
Caption: Logical flow for selecting and applying purification techniques for this compound.
References
Application Note: A Scalable Synthesis of 2,6-Dichloro-4-hydroxypyridine for Pharmaceutical and Agrochemical Research
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 2,6-dichloro-4-hydroxypyridine, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The synthesis commences with the commercially available precursor, 2,6-dihydroxypyridine-4-carboxylic acid, which undergoes a one-pot chlorination and decarboxylation reaction using phosphorus oxychloride. This method offers a streamlined and efficient pathway to the target compound, suitable for scale-up in a laboratory or pilot plant setting. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the generation of diverse molecular libraries for drug discovery and crop protection programs. Its structure features a pyridine core with reactive chlorine atoms at the 2 and 6 positions, which are amenable to nucleophilic substitution, and a hydroxyl group at the 4-position that can be further functionalized. This trifunctional scaffold allows for the synthesis of a wide array of derivatives with potential biological activity. The protocol herein describes a practical and scalable approach to this important synthetic intermediate.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step conceptual pathway, which is executed in a single pot reaction. The process begins with the chlorination of 2,6-dihydroxypyridine-4-carboxylic acid using phosphorus oxychloride, which also facilitates the decarboxylation of the carboxylic acid moiety at elevated temperatures.
Caption: Figure 1: Synthetic Workflow for this compound.
Experimental Protocol
Materials:
-
2,6-Dihydroxypyridine-4-carboxylic acid (Citrazinic acid) (≥97% purity)
-
Phosphorus oxychloride (POCl₃) (≥99% purity)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, charge 2,6-dihydroxypyridine-4-carboxylic acid (1.0 eq).
-
Addition of Phosphorus Oxychloride: Under a fume hood, slowly add phosphorus oxychloride (5.0 eq) to the flask with gentle stirring. The addition is exothermic, and the reaction mixture may become a thick slurry.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is no longer detectable.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
Quenching: Slowly and cautiously add the reaction residue to a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution as a solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum at 50-60 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system such as an ethanol/water mixture.
Data Presentation
Table 1: Reagent Quantities for a Laboratory Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2,6-Dihydroxypyridine-4-carboxylic acid | 155.11 | 0.1 | 1.0 | 15.51 g |
| Phosphorus oxychloride | 153.33 | 0.5 | 5.0 | 76.67 g (46.5 mL) |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 105-110 °C |
| Reaction Time | 4-6 hours |
| Appearance of Product | Off-white to pale yellow solid |
| Typical Crude Yield | 80-90% |
| Purity (by HPLC) | >95% (crude), >99% (recrystallized) |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution.
Conclusion
The described protocol provides a scalable and efficient method for the synthesis of this compound. The use of a one-pot chlorination and decarboxylation from a readily available starting material makes this an attractive route for producing this key intermediate in larger quantities for research and development in the pharmaceutical and agrochemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several pathways, primarily depending on the available starting materials. One common strategy involves the hydrolysis of a corresponding 2,4,6-trichloropyridine. Another potential route starts with a dihydroxypyridine derivative that undergoes chlorination. A multi-step synthesis beginning with 2,6-dihydroxy isonicotinic acid has also been reported to yield related structures and could be adapted.[1]
Q2: What are the main safety precautions to consider during this synthesis?
A2: Many of the reagents used in the synthesis of this compound are hazardous. Chlorinating agents like phosphorus oxychloride and chlorine gas are highly toxic and corrosive. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Care should be taken when handling strong acids and bases.
Q3: How can I purify the crude this compound product?
A3: Purification of the final product typically involves recrystallization from a suitable solvent.[2] The choice of solvent depends on the impurities present. Common techniques also include column chromatography over silica gel.[3] Washing the crude product with a dilute acid solution can help remove any basic impurities.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The structure and purity of this compound can be confirmed using several analytical methods. 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure. Mass spectrometry (MS) can confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Below is a breakdown of potential causes and solutions depending on the synthetic step.
Possible Causes & Solutions:
-
Incomplete Hydrolysis of 2,4,6-Trichloropyridine:
-
Cause: Insufficient reaction time or temperature. The hydrolysis of an aryl chloride can be a sluggish reaction.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material.
-
-
Side Reactions During Chlorination:
-
Cause: If your route involves the chlorination of a pyridine precursor, improper control of reaction conditions can lead to the formation of multiple byproducts.
-
Solution: Optimize the chlorination conditions, such as temperature, reaction time, and the stoichiometry of the chlorinating agent.[4]
-
-
Degradation of Product:
-
Cause: The product might be sensitive to the reaction or workup conditions, especially if harsh acids or bases are used at high temperatures.
-
Solution: Attempt the reaction under milder conditions. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to extreme pH.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with impurities. How can I identify and minimize them?
A: The nature of the impurities will depend on the synthetic route and reaction conditions. Here are some common impurities and strategies to avoid their formation.
Common Impurities and Mitigation Strategies:
-
Over-chlorinated Byproducts (e.g., 2,4,6-trichloropyridine):
-
Cause: Use of excess chlorinating agent or harsh reaction conditions during a chlorination step. The formation of trichloro-derivatives as byproducts has been noted in similar syntheses.[5]
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Lowering the reaction temperature and reducing the reaction time can also help to minimize over-chlorination.
-
-
Isomeric Byproducts:
-
Cause: Chlorination of the pyridine ring can sometimes lead to the formation of different positional isomers.
-
Solution: The regioselectivity of the chlorination reaction can be influenced by the directing effects of existing substituents on the pyridine ring and the choice of chlorinating agent and catalyst.
-
-
Unreacted Starting Material:
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time, temperature, or the molar ratio of the reagent to the starting material. Monitor the reaction to completion by TLC or GC.
-
Data Presentation
| Parameter | Synthesis from 2,6-dihydroxy isonicotinic acid (related compound)[1] | Chlorination of 2-chloropyridine (precursor synthesis)[4] |
| Overall Yield | 26.2% | High yield (not specified) |
| Key Reagents | Chlorinating agent, Amide, Dehydrating agent, Reducing agent | Chlorine gas |
| Reaction Temperature | -15°C (reduction step) | >160°C |
| Reaction Time | 12h (reduction step) | Not specified |
Experimental Protocols
Synthesis of 2,6-dichloropyridine (Precursor)
This protocol is adapted from a general procedure for the chlorination of 2-chloropyridine.[4]
-
Reaction Setup: In a high-pressure reactor, place 2-chloropyridine.
-
Chlorination: Heat the reactor to a temperature above 160°C. Introduce chlorine gas into the reactor. The reaction is carried out in the liquid phase without a catalyst.
-
Monitoring: Monitor the progress of the reaction by gas chromatography to follow the conversion of 2-chloropyridine to 2,6-dichloropyridine.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent any excess chlorine. The crude product can be purified by distillation.
Hydrolysis of a Trichloropyridine (Conceptual)
This is a conceptual protocol based on general hydrolysis procedures for aryl chlorides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,4,6-trichloropyridine starting material in a suitable solvent (e.g., a high-boiling alcohol or an aqueous base).
-
Hydrolysis: Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). Heat the reaction mixture to reflux for several hours.
-
Monitoring: Track the progress of the reaction by TLC or GC, looking for the disappearance of the starting material and the appearance of the product spot.
-
Workup: After cooling the reaction mixture to room temperature, neutralize it with a dilute acid (e.g., HCl). The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with water. The crude product can be further purified by recrystallization.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105753776A - Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine - Google Patents [patents.google.com]
- 3. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dichloro-4-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dichloro-4-hydroxypyridine reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of hydrolysis of 2,4,6-trichloropyridine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of 2,4,6-trichloropyridine. | - Increase Reaction Time: Prolong the reaction time to ensure the hydrolysis goes to completion. Monitor the reaction progress using techniques like TLC or GC-MS. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Experiment with a range of temperatures (e.g., 80-100°C) to find the optimal balance. - Base Concentration: The concentration of the base (e.g., NaOH, KOH) is crucial. A low concentration may result in incomplete reaction, while a very high concentration can promote side reactions. A molar ratio of base to substrate of 1.0 - 3.0 is often a good starting point.[1] |
| Formation of side products due to reaction at positions 2 and 6. | - Controlled Addition of Base: Add the basic solution dropwise to the reaction mixture to maintain a controlled pH and minimize localized high concentrations of base. - Use of a Milder Base: Consider using a weaker base, such as sodium carbonate or potassium carbonate, which can offer greater selectivity for the more reactive 4-position. | |
| Difficulties in product isolation and purification. | - pH Adjustment for Precipitation: Carefully adjust the pH of the reaction mixture after hydrolysis. This compound will precipitate at its isoelectric point. Adjusting the pH to 6-8 with a mineral acid like HCl or H2SO4 is often effective for precipitation.[1] - Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to remove impurities. | |
| Presence of Unreacted 2,4,6-trichloropyridine in the Final Product | Insufficient reaction time or temperature. | - Re-subject the product mixture to the reaction conditions: If significant starting material remains, it may be possible to continue the reaction with extended time or a slight increase in temperature. - Purification: Utilize column chromatography for purification if recrystallization is ineffective at removing the starting material. |
| Formation of a Tar-like Substance | High reaction temperatures or excessive base concentration. | - Lower the Reaction Temperature: Conduct the reaction at the lower end of the effective temperature range. - Slower Addition of Reagents: Add the base solution slowly and with vigorous stirring to prevent localized overheating and high concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely used method is the selective hydrolysis of 2,4,6-trichloropyridine. This precursor can be synthesized from 2,6-dichloropyridine through an oxidation-chlorination process.[2] The subsequent hydrolysis is typically carried out using an aqueous base, such as sodium hydroxide or potassium hydroxide.
Q2: What are the key reaction parameters to control for maximizing the yield of the hydrolysis step?
A2: The key parameters to control are:
-
Temperature: Typically in the range of 80-100°C.
-
Reaction Time: Generally between 2 to 15 hours, depending on the scale and specific conditions.[1]
-
Base Concentration: A molar excess of base is used, but the concentration should be carefully controlled to avoid side reactions.
-
pH for Workup: Acidification of the reaction mixture to a pH of 6-8 is crucial for the precipitation of the product.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative route starts from citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[3][4][5] This method involves the chlorination of citrazinic acid to produce 2,6-dichloro-isonicotinic acid, which can then be further converted to the desired product.[3] However, this route can be more complex and may involve multiple steps.
Q4: How can I effectively purify the crude this compound?
A4: The primary purification method is recrystallization. After precipitating the crude product by adjusting the pH, it can be collected by filtration and then recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.[1] For removal of persistent impurities, column chromatography can be employed.
Q5: What are the potential side reactions to be aware of during the hydrolysis of 2,4,6-trichloropyridine?
A5: The main side reaction is the hydrolysis of the chlorine atoms at the 2 and 6 positions, which would lead to the formation of di- or tri-hydroxy pyridine derivatives. The chlorine at the 4-position is generally more labile and susceptible to nucleophilic substitution, but over-hydrolysis can occur under harsh conditions (e.g., high temperature, high base concentration, or prolonged reaction time).
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-trichloropyridine from 2,6-dichloropyridine
This protocol is based on an oxidation-chlorination process.[2]
-
Oxidation:
-
In a suitable reactor, mix 2,6-dichloropyridine with trifluoroacetic acid as the solvent and a specific catalyst (e.g., aluminum oxide).
-
Heat the mixture to 85°C with stirring.
-
Slowly add 30% hydrogen peroxide to the mixture over a period of time.
-
Maintain the reaction at 85°C for 3-5 hours.
-
Cool the reaction mixture to -5°C to obtain a solution of 2,6-dichloropyridine N-oxide.
-
Separate the catalyst by filtration. The filtrate can be purified by distillation to remove excess solvent.
-
-
Chlorination:
-
To the obtained 2,6-dichloropyridine N-oxide, add phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 4-6 hours.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
The remaining mother liquor is then subjected to extraction with a solvent like dichloromethane, followed by separation and precipitation to yield 2,4,6-trichloropyridine.
-
Protocol 2: Hydrolysis of 2,4,6-trichloropyridine
This protocol is a general procedure for the hydrolysis step.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichloropyridine in a suitable solvent (e.g., water or an alcohol-water mixture).
-
Prepare an aqueous solution of a base (e.g., NaOH or KOH) with a molar ratio of 1.0 - 3.0 to the 2,4,6-trichloropyridine.[1]
-
-
Reaction:
-
Heat the solution of 2,4,6-trichloropyridine to the desired reaction temperature (e.g., 90°C).
-
Slowly add the basic solution to the reaction mixture with continuous stirring.
-
Maintain the reaction at this temperature for 2-15 hours, monitoring the progress by TLC or another suitable analytical method.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a mineral acid (e.g., concentrated HCl) to adjust the pH of the solution to 6-8.[1]
-
The product, this compound, should precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Visualizations
References
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 2. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]
- 3. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 4. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
Troubleshooting failed reactions involving 2,6-Dichloro-4-hydroxypyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during chemical reactions involving 2,6-Dichloro-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Section 1: General Reaction Failures
Q1: My reaction with this compound shows low to no conversion. What are the primary factors to investigate?
A1: Low conversion is a common issue, often stemming from several factors. A systematic approach is crucial for diagnosis.
-
Tautomeric Equilibrium: this compound exists in equilibrium with its tautomer, 2,6-Dichloro-4-pyridone.[1] The pyridone form is generally more stable in polar solvents and the solid state.[1][2] This can affect its solubility and reactivity. The less nucleophilic pyridone tautomer may be less reactive in certain cross-coupling reactions.
-
Reagent Quality: The stability of your reagents is critical. Palladium catalysts can be sensitive to air and may deactivate.[3] Boronic acids can degrade over time, and bases can absorb moisture.[3][4]
-
Reaction Conditions: Inadequate temperature, insufficient reaction time, or poor mixing can all lead to low conversion. Cross-coupling reactions with aryl chlorides are generally more challenging than with bromides or iodides and often require higher temperatures and more active catalysts.[4]
-
Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation.[3][4] Failure to maintain a strictly inert (Nitrogen or Argon) atmosphere is a common cause of reaction failure.
dot
Caption: A workflow for systematically troubleshooting low-yield reactions.
Section 2: Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q2: I am attempting a Suzuki-Miyaura coupling at the chlorine positions, but I'm observing significant amounts of starting material. How can I improve conversion?
A2: Low conversion in Suzuki-Miyaura reactions with chloropyridines is often due to the difficulty of the oxidative addition step.[4]
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, RuPhos) which are designed to facilitate the oxidative addition of the C-Cl bond.[3][4]
-
Base: The choice of base is critical. Stronger bases are often required. While K₂CO₃ or K₃PO₄ are common, they have poor solubility in solvents like toluene.[4] Ensure the base is finely powdered and vigorously stirred.[4] Using a more polar solvent or a phase-transfer catalyst can help.
-
Solvent: While dioxane/water is a standard solvent system, screening others like THF/water or DMF may improve results.[4][5] Ensure all solvents are properly degassed to remove oxygen.[5]
Q3: My Buchwald-Hartwig amination is failing. What specific issues should I look for?
A3: The Buchwald-Hartwig amination of chloropyridines can be challenging. The C-N bond formation often requires careful optimization.
-
Catalyst Pre-activation: Some palladium pre-catalysts require an activation step to generate the active Pd(0) species. Ensure your protocol accounts for this.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but its quality is paramount; it should be anhydrous and free of sodium hydroxide.[4]
-
Ligand Choice: The ligand choice is highly dependent on the amine nucleophile.[6][7] Bulky, electron-rich biaryl phosphine ligands are generally preferred as they accelerate the rate-limiting reductive elimination step.[4]
Q4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my cross-coupling reaction. How can this side reaction be minimized?
A4: Hydrodehalogenation is a common side reaction, especially when the desired coupling is slow.[3][4]
-
Accelerate Reductive Elimination: The key is to promote the desired C-N or C-C bond formation so that it outcompetes the side reaction. Using bulky, electron-rich ligands can accelerate reductive elimination.[4]
-
Control Water Content: The side reaction can be exacerbated by trace amounts of water. Ensure all reagents, solvents, and glassware are scrupulously dried.[4]
-
Base Purity: Impurities in the base can be a source of protons. Use high-purity, anhydrous bases.[4]
dot
Caption: Logical relationships between causes and solutions for hydrodehalogenation.
Section 3: Purification
Q5: I have a complex mixture after my reaction. What are the best strategies for purifying my substituted 4-hydroxypyridine product?
A5: Purification can be challenging due to the polarity and basicity of the pyridine nitrogen.
-
Column Chromatography: This is the most common method.
-
Solvent Screening: Use Thin Layer Chromatography (TLC) to find an appropriate solvent system, often a mix of hexanes and ethyl acetate.[8] Aim for an Rf value of 0.2-0.4 for your product.
-
Gradient Elution: If isocratic (single solvent mix) elution fails, a gradient elution where polarity is increased over time can resolve closely-eluting spots.[8]
-
Alternative Phases: If silica gel is ineffective, consider alumina or reverse-phase (C18) silica.[8]
-
-
Recrystallization: If your product is a solid, recrystallization can be a very effective technique for achieving high purity, though some yield loss is possible.[8]
-
Acid/Base Extraction: The basicity of the pyridine nitrogen can be used to your advantage. An acid wash can pull your product into an aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the product.
Data Presentation: Reaction Condition Optimization
The following table provides illustrative data for optimizing a Suzuki-Miyaura coupling on a dichloropyridine scaffold. Conditions should be optimized for each specific substrate.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 30-60% | Standard conditions, may be sluggish for chloropyridines. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 75-95% | Buchwald ligand system, highly active for C-Cl activation.[4] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | 70-90% | Effective for challenging substrates; requires strictly anhydrous conditions. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 65-85% | Good for substrates with functional group sensitivity; polar solvent aids base solubility.[4] |
Disclaimer: The data in this table is for illustrative purposes and may not be representative of all reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid with this compound.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a finely powdered base such as K₃PO₄ (2.5 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Add degassed solvent (e.g., Toluene with a small amount of water, ~10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.5 equiv), and this compound (1.0 equiv) to an oven-dried vial.
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Reaction: Seal the vial and heat to the required temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions with 2,6-Dichloro-4-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2,6-dichloro-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the workup of reactions with this compound and its derivatives?
A1: Researchers may face several challenges, including the removal of unreacted starting materials, separation of the product from structurally similar byproducts, and managing the solubility of both the starting material and the product. The acidic nature of the hydroxyl group and the potential for the pyridine nitrogen to be protonated can also complicate extractions.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Due to its acidic hydroxyl group, unreacted this compound can often be removed by performing a basic aqueous wash (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate). The resulting phenoxide salt will be more soluble in the aqueous layer. However, be mindful of the pH, as your product's stability and solubility may also be affected.
Q3: My product, an amine derivative of this compound, is difficult to purify. What strategies can I employ?
A3: Purification of amine derivatives can be challenging due to their basicity. An acidic wash (e.g., with dilute HCl) can protonate the product, potentially moving it into the aqueous layer, which may or may not be desirable.[1][2] Alternatively, washing the organic layer with an aqueous solution of copper sulfate can help remove excess amine nucleophiles by forming a water-soluble copper complex.[1][2] For final purification, silica gel chromatography is often effective, though tailing can be an issue. Using a mobile phase containing a small amount of a basic modifier, like triethylamine, can help mitigate this.
Q4: I have performed an O-alkylation (etherification) on this compound. What is a typical workup for this reaction?
A4: For an O-alkylation reaction, a standard workup involves quenching the reaction, followed by an aqueous wash to remove any inorganic salts. If a phase-transfer catalyst was used, multiple aqueous washes may be necessary. The crude product is then typically extracted into an organic solvent, dried, and concentrated. Purification is commonly achieved through silica gel chromatography or recrystallization.
Q5: What are some common side products in nucleophilic substitution reactions at the chloro positions?
A5: In nucleophilic aromatic substitution reactions, common side products can include products of reaction at both chloro positions if mono-substitution is desired. Additionally, if the nucleophile is an amine, over-alkylation can occur.[3] In palladium-catalyzed cross-coupling reactions, side products can arise from homo-coupling of the starting materials.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Product is an oil and will not crystallize. | The product may be impure, or its melting point may be low. | Purify the oil using column chromatography. If impurities are the issue, a purer product may crystallize. Consider converting the oily product to a solid salt by reacting it with a suitable acid or base, which can then be purified by recrystallization. |
| Low recovery of product after column chromatography. | The product may be highly polar and sticking to the silica gel. The chosen eluent may not be optimal. | Use a more polar eluent system. Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to reduce tailing and improve elution. Ensure all product is transferred from the reaction flask and that all fractions are carefully analyzed by TLC before being combined. |
| Difficulty separating product from starting material by chromatography. | The polarity of the product and starting material are very similar. | Try a different solvent system with varying polarity. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Formation of an emulsion during aqueous workup. | The reaction mixture may contain components that act as surfactants. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective. |
| Product degradation during workup. | The product may be sensitive to acid or base used in the aqueous washes. | Perform washes with neutral water or brine if possible. If pH adjustment is necessary, use dilute solutions and minimize contact time. |
Purification Methodologies and Expected Outcomes
The following table summarizes common purification techniques and their general effectiveness for derivatives of this compound. Actual yields and purity will depend on the specific reaction and the nature of the impurities.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >98% | 60-90% | Highly effective for crystalline solids. Solvent selection is critical and may require screening of various solvents and solvent mixtures. |
| Silica Gel Chromatography (Isocratic) | 90-98% | 70-95% | Good for separating compounds with a significant difference in polarity. |
| Silica Gel Chromatography (Gradient) | >98% | 65-90% | Offers better resolution for separating compounds with similar polarities. |
| Preparative TLC | >99% | 40-70% | Suitable for small-scale purification and for very difficult separations. |
Experimental Protocols
Protocol 1: General Workup for Nucleophilic Amination of this compound
This protocol describes a general procedure for the workup and purification of a reaction between this compound and an amine nucleophile.
Materials:
-
Reaction mixture containing the aminated product
-
Ethyl acetate or Dichloromethane
-
1 M HCl (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (or other suitable solvents for chromatography)
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent like DMF or DMSO, it is often beneficial to dilute the mixture with water to precipitate the crude product, which can then be collected by filtration. Alternatively, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Wash with saturated aqueous sodium bicarbonate solution to remove any unreacted this compound and acidic byproducts.
-
To remove excess amine nucleophile, wash with 1 M HCl. Note: This may extract your basic product into the aqueous layer. If this occurs, the aqueous layer will need to be basified and re-extracted. An alternative is to wash with 10% aqueous copper (II) sulfate solution until the aqueous layer no longer turns deep blue/purple.[1][2]
-
Wash with brine to aid in the removal of water from the organic layer and to help break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product should be identified by TLC, combined, and the solvent removed under reduced pressure.
Workflow and Logic Diagrams
Caption: General experimental workflow for the workup of reactions involving this compound.
References
Technical Support Center: Synthesis and Purification of 2,6-Dichloro-4-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dichloro-4-hydroxypyridine. This guide addresses common issues related to the removal of byproducts and impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts in the synthesis of this compound?
A1: During the synthesis of this compound, several byproducts and impurities can form, depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Monochloro Species: Incomplete chlorination can result in the presence of monochlorinated hydroxypyridines.
-
Over-chlorinated Species: Excessive chlorination may lead to the formation of trichloropyridine derivatives. For instance, in the synthesis of a similar compound, 2,6-dichloro-3-cyano-5-fluoropyridine, 2,4,6-trichloro-3-cyano-5-fluoropyridine was identified as a byproduct.[1]
-
Phenolic Derivatives: Side-reactions, particularly in syntheses involving steps like the Sandmeyer reaction, can produce phenolic derivatives.[2]
-
Colored Impurities: High molecular weight byproducts or degradation products often manifest as colored contaminants in the final product.[2]
Q2: How can I perform a preliminary assessment of my crude product's purity?
A2: A quick and effective method for initial purity assessment is Thin Layer Chromatography (TLC). By spotting your crude product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components in your mixture. An ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[2]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification techniques for this compound and similar compounds are:
-
Column Chromatography: This is a powerful technique for separating multiple components and impurities with similar solubility to the product.[2]
-
Recrystallization: If the product is a solid, recrystallization is a highly effective method for removing impurities with different solubility profiles.[3]
-
Acid-Base Extraction: This method can be used to separate acidic or basic impurities from the main product.[4]
-
Trituration: This simple technique can be effective for removing minor, more soluble impurities by washing the crude solid with a suitable solvent.[2]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration or recrystallization.[2] However, it is important to use activated charcoal judiciously as it can sometimes adsorb the desired product, leading to lower yields.
Q5: My product is an oil after purification. What should I do?
A5: If your product is an oil, column chromatography is the most suitable purification method. Recrystallization is primarily for solid compounds. In some instances, an oily product can be converted into a solid salt by reacting it with an appropriate acid, which can then be purified by recrystallization.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product fails to crystallize during recrystallization. | The chosen solvent is not appropriate. / The product is impure, leading to melting point depression. | - Select a different solvent or solvent system where the product has lower solubility at colder temperatures.[2]- Add a seed crystal of pure this compound.[2]- Slowly evaporate some of the solvent to increase the concentration and then cool again.[2]- If impurities are suspected, first purify by column chromatography. |
| Oily product is obtained after recrystallization. | The melting point of the compound is lower than the boiling point of the solvent. / Impurities are depressing the melting point. | - Ensure all solvent is completely removed under vacuum.[2]- Try a lower boiling point solvent for recrystallization.[2] |
| Persistent impurities remain after recrystallization. | The impurity has a similar solubility profile to the product. / Co-crystallization of the impurity with the product. | - Attempt recrystallization from a different solvent system.[5]- Perform column chromatography for better separation.[5] |
| Poor separation during column chromatography. | The solvent system is not optimized. / The column is overloaded. | - Optimize the solvent system using TLC to achieve a good separation of spots. A gradient elution, where the polarity of the eluent is gradually increased, can be very effective.[3]- Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
| Formation of an emulsion during acid-base extraction. | Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.[4]- Add a small amount of brine (saturated NaCl solution) to help break the emulsion; this is known as "salting out".[4] |
Data Presentation
The following table summarizes the expected purity and yield for various purification techniques based on data for the similar compound, 2,6-dichloro-4-iodopyridine. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.[3]
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Yield Loss (Typical) | Notes |
| Silica Gel Chromatography (Isocratic) | 85% | 95% | 15-20% | Good for removing baseline impurities and starting materials.[3] |
| Silica Gel Chromatography (Gradient) | 85% | >98% | 10-15% | Offers better resolution for closely eluting impurities.[3] |
| Recrystallization | 85% | >99% | 20-30% | Highly effective for crystalline solids, but significant yield loss is possible.[3] |
| Sequential Purification (Chromatography followed by Recrystallization) | 85% | >99.5% | 25-35% | Provides the highest purity but with cumulative yield loss.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a suitable hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[3]
Protocol 2: Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is around 0.2-0.4.[3]
-
Column Packing: Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring even packing and no air bubbles. Add another layer of sand on top of the silica gel.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. In a separate flask, add a small amount of silica gel and then the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the solvent mixture.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction with Base: Add a weak aqueous base, such as a saturated sodium bicarbonate solution, to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers, releasing pressure periodically. This will convert any acidic impurities into their water-soluble salt form.[4]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base if necessary.
-
Backwashing: To remove any neutral compound that may have been carried into the aqueous layer, perform a "backwash" by extracting the combined aqueous layers with a small amount of fresh organic solvent.[6]
-
Isolation of Product: The purified this compound should remain in the organic layer. This layer can then be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent evaporated to yield the purified product.
-
Isolation of Acidic Impurities (Optional): The combined aqueous layers can be acidified with a strong acid (e.g., concentrated HCl) to precipitate any acidic impurities, which can then be collected by filtration.[7]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
Caption: Signaling pathway for acid-base extraction to remove acidic impurities.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2,6-Dichloro-4-hydroxypyridine
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the cross-coupling of 2,6-dichloro-4-hydroxypyridine. The guidance focuses on optimizing palladium catalyst loading to enhance reaction efficiency, yield, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: This substrate presents several challenges. Firstly, the carbon-chlorine (C-Cl) bonds are strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Secondly, the pyridine nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The presence of the 4-hydroxy group can also influence the reaction, potentially by altering the electronic properties of the ring or interacting with the base or catalyst.
Q2: What is a typical starting catalyst loading for cross-coupling with a dichloropyridine substrate?
A2: For challenging substrates like dichloropyridines, a typical starting palladium catalyst loading is between 1-5 mol%.[3] It is often advisable to begin with a higher loading (e.g., 2-3 mol%) to ensure the reaction initiates. Once successful coupling is achieved, the catalyst loading can be systematically lowered in subsequent optimization experiments to improve cost-effectiveness and minimize residual palladium in the final product.
Q3: How do I prevent catalyst deactivation from the pyridine nitrogen?
A3: Catalyst deactivation by the pyridine nitrogen is a common issue.[1] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this problem. These ligands sterically shield the palladium center, preventing strong coordination of the pyridine nitrogen while promoting the desired catalytic cycle.[1][2] In some cases, increasing the catalyst loading can also help overcome partial deactivation.[1]
Q4: My reaction is not proceeding. What are the most common causes for a complete lack of reactivity?
A4: A complete lack of reactivity with 2,6-dichloropyridine often points to a few key issues:
-
Inactive Catalyst System: The chosen catalyst and ligand may not be active enough to break the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Switching to a more robust system, such as a palladacycle precatalyst with a bulky phosphine ligand, is recommended.[1]
-
Insufficient Temperature: C-Cl bond activation requires higher temperatures, typically in the range of 80-120 °C.[1][3]
-
Ineffective Base: The base is crucial for the transmetalation step. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.[2]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[2]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
If your reaction is sluggish or stalls, leading to a low yield of the desired product, a systematic approach to troubleshooting is necessary. The following workflow can help diagnose the underlying issue.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.[1]
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of homocoupled starting material or dehalogenated pyridine. How can I suppress these side reactions?
Answer:
-
Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.
-
Solution: Ensure the reaction is rigorously degassed.[2] Using a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient, pre-activated catalyst can minimize the Pd(II) species that often contributes to homocoupling.
-
-
Dehalogenation (or Protodeboronation): The replacement of a chlorine atom with hydrogen (or the boronic acid group with hydrogen) can become competitive if the desired catalytic cycle is slow.
-
Solution: The goal is to accelerate the productive cross-coupling pathway relative to the dehalogenation pathway. Using a more active catalyst system (stronger donating ligand) can often achieve this. Optimizing the base and solvent system can also be critical.
-
Data on Catalyst Loading and Reaction Conditions
Disclaimer: The following data is for the cross-coupling of 2,6-dichloropyridine . The presence of a 4-hydroxy group may require further optimization, but these conditions provide an excellent starting point.
Table 1: Suzuki-Miyaura Coupling Conditions for 2,6-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | N/A | 95 (dialkylation) | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 4-24 | Varies | [1] |
| Pd₂(dba)₃ (1.5) | P(o-tol)₃ (3) | KF (3.0) | Dioxane | 110 | N/A | Good to Excellent | [5] |
Table 2: Buchwald-Hartwig Amination Conditions for 2,6-Dichloropyridine
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Product | Reference |
| Pd₂(dba)₃ | Xantphos | NaOᵗBu | Toluene | 100 | Mono-amination | [1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Varies | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the mono-arylation of this compound.
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[3]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[3]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the mono-amination of this compound.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOᵗBu, 1.4 equiv.) to an oven-dried Schlenk flask with a stir bar.[7]
-
Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1 equiv.).[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle and Optimization Logic
The following diagrams illustrate the key steps in a typical cross-coupling reaction and a decision tree for optimizing the catalyst system.
Caption: Key steps of the Suzuki and Buchwald-Hartwig catalytic cycles.[2][7]
Caption: Decision tree for selecting and optimizing catalyst system components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing decomposition of 2,6-Dichloro-4-hydroxypyridine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-hydroxypyridine. The information provided is designed to help prevent decomposition and navigate challenges during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: While specific quantitative data on the decomposition of this compound is limited in publicly available literature, its structure suggests susceptibility to a few key decomposition pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. This is a common reaction for halopyridines, especially at the 4-position, which is activated by the electron-withdrawing nitrogen atom. Strong nucleophiles or high temperatures can promote this decomposition.
-
Oxidative Degradation: Strong oxidizing agents could potentially lead to the degradation of the pyridine ring or the oxidation of the hydroxyl group.
-
Extreme pH Conditions: Both strongly acidic and strongly basic conditions may promote hydrolysis of the chloro groups or other degradation pathways.
Q2: My reaction is not working, and I suspect the this compound is decomposing. How can I confirm this?
A2: To confirm decomposition, you can use analytical techniques to monitor your reaction mixture over time.
-
Thin Layer Chromatography (TLC): The appearance of new, unexpected spots may indicate the formation of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the masses of potential byproducts, which can help in elucidating the decomposition pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities or decomposition products if they are present in sufficient quantities.
Q3: What are the most common side reactions to be aware of when using this compound?
A3: Besides decomposition, the primary side reactions involve the reactivity of its functional groups:
-
Nucleophilic Substitution at Chlorine: As mentioned, the chlorine atoms can be displaced by nucleophiles present in the reaction mixture.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, or act as a nucleophile itself, leading to undesired byproducts.
-
Protodehalogenation: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a common side reaction is the replacement of a chlorine atom with a hydrogen atom from the solvent or a reagent.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction Involving this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Decomposition of Starting Material | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before proceeding with the reaction. | The unprotected hydroxyl group can participate in side reactions or alter the electronic properties of the ring, potentially leading to decomposition under certain conditions. |
| Nucleophilic Attack on the Ring | Use a less nucleophilic base or run the reaction at a lower temperature. If possible, use a non-nucleophilic solvent. | Strong nucleophiles can displace the chloro groups, consuming your starting material. |
| Incompatible Reagents | Avoid strong oxidizing agents and extreme pH conditions if possible. | These can lead to the degradation of the pyridine ring. |
| Thermal Instability | If the reaction requires high temperatures, monitor for decomposition by TLC or LC-MS. Consider if a lower-temperature alternative exists. | While specific data is lacking, high temperatures can be a general cause of decomposition for many organic molecules. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Simultaneous Reaction at Multiple Sites | Protect the hydroxyl group to prevent its participation in the reaction. | This simplifies the reactive sites on the molecule to just the two chlorine atoms. |
| Protodehalogenation in Cross-Coupling | Use a non-protic solvent and ensure anhydrous conditions. The choice of phosphine ligand and base is also critical. | This side reaction is often promoted by the presence of water or other protic sources. |
| Over-reaction or Side Reactions | Lower the reaction temperature, reduce the reaction time, or use a less reactive catalyst/reagent. | Harsher conditions can lead to a loss of selectivity and the formation of multiple products. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol is a general procedure for the silylation of a hydroxyl group on an electron-deficient heterocycle and should be optimized for your specific experimental setup.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected this compound.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes a common method for the removal of a TBDMS protecting group.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TBAF solution (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to recover the deprotected this compound.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for using a protecting group strategy.
Caption: Troubleshooting logic for low-yield reactions.
Technical Support Center: Chlorination of 4-Hydroxypyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chlorination of 4-hydroxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for converting 4-hydroxypyridine derivatives to 4-chloropyridines?
A1: The most commonly employed chlorinating agents are phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). POCl₃ is often used, sometimes in the presence of a base like pyridine or triethylamine, and can be used as both the reagent and solvent. PCl₅ is a powerful chlorinating agent, typically used at elevated temperatures. SOCl₂, often with a catalytic amount of N,N-dimethylformamide (DMF), is another effective option.
Q2: I am getting a very low yield of my 4-chloropyridine product. What are the likely causes?
A2: Low yields are a frequent issue and can stem from several factors:
-
Product Instability: 4-Chloropyridines can be unstable, prone to self-reaction or polymerization, especially in their free base form.
-
Hydrolysis during Work-up: The chlorinated product can hydrolyze back to the starting 4-hydroxypyridine during aqueous work-up, especially under neutral or acidic conditions.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or suboptimal reagent stoichiometry.
-
Moisture: Chlorinating agents like POCl₃ and PCl₅ are highly sensitive to moisture, which can consume the reagent and reduce its effectiveness.
Q3: My final product seems to be a salt, not the free base. Why is that, and how should I handle it?
A3: 4-Chloropyridine is often isolated as its hydrochloride salt, which is significantly more stable than the free base.[1] This is a common and often desirable outcome. The hydrochloride salt can be formed by quenching the reaction with water (which generates HCl from the excess chlorinating agent) or by intentionally bubbling HCl gas through a solution of the purified free base. For most subsequent reactions, such as Suzuki or Stille couplings, the hydrochloride salt can be used directly, with the addition of a suitable base to liberate the free 4-chloropyridine in situ.
Q4: I'm observing a dark, tarry residue in my reaction flask. What could be the cause?
A4: The formation of a dark, tarry residue is typically a sign of decomposition or polymerization, which can be caused by:
-
Excessive Heat: Overheating the reaction mixture can lead to the decomposition of the starting material or the product.
-
Prolonged Reaction Times: Heating for too long can also promote side reactions and decomposition.
-
Impurities: Impurities in the starting materials or solvents can sometimes catalyze polymerization.
Q5: Can chlorination occur on the pyridine ring itself, in addition to the 4-position?
A5: While the primary reaction is the conversion of the hydroxyl group, chlorination on the pyridine ring is a possible side reaction, though generally less favored. The pyridine ring is electron-deficient and thus deactivated towards electrophilic substitution.[2] However, the outcome is influenced by:
-
Substituents: Strong electron-donating groups (EDGs) on the pyridine ring can increase its electron density and make it more susceptible to electrophilic chlorination. Conversely, electron-withdrawing groups (EWGs) will further deactivate the ring.
-
Reaction Conditions: Harsh reaction conditions (e.g., very high temperatures, large excess of chlorinating agent) can promote ring chlorination.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is the most common issue. The following workflow can help diagnose and solve the problem.
Detailed Steps for Low Yield:
-
Verify Starting Material Consumption: Before the work-up, carefully take an aliquot of the reaction mixture, quench it, and analyze it by TLC or LC-MS to confirm if the starting 4-hydroxypyridine has been consumed.
-
If Starting Material Remains: The reaction is likely incomplete.
-
Anhydrous Conditions: Ensure all glassware was oven or flame-dried and that reagents and solvents are anhydrous. Moisture will rapidly decompose chlorinating agents.
-
Temperature and Time: Chlorination of hydroxypyridines often requires high temperatures (refluxing in POCl₃ or heating to 140-160°C).[3][4] Ensure the reaction has been heated for a sufficient amount of time (typically 2-6 hours).
-
Reagent Stoichiometry: An excess of the chlorinating agent (from 1.5 to 5 equivalents) may be necessary to drive the reaction to completion.
-
-
If Starting Material is Consumed (but yield is low after work-up): The issue likely lies in the work-up or product instability.
-
Hydrolysis: The intermediate chlorophosphate ester or the final product can be hydrolyzed back to the starting material. To prevent this, quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate or sodium carbonate.[5] This neutralizes the generated acids immediately.
-
Product Instability: 4-Chloropyridine is often unstable as a free base.[1] To improve stability and ease of handling, isolate it as the hydrochloride salt. This can be achieved by performing a neutral or slightly acidic work-up, or by bubbling dry HCl gas through an ethereal solution of the purified product.
-
Problem 2: Formation of Multiple Products or Byproducts
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Detailed Steps for Byproduct Formation:
-
Vilsmeier-Haack Formylation: If you are using POCl₃ in the presence of DMF (either as a catalyst or solvent), the Vilsmeier-Haack reaction can occur, leading to formylation of the pyridine ring, typically at a position activated by the hydroxyl group.
-
Solution: If formylation is not desired, avoid using DMF. Conduct the reaction with neat POCl₃ or use a non-reactive solvent like acetonitrile or sulfolane. Alternatively, switch to a different chlorinating agent such as PCl₅ or SOCl₂.
-
-
Ring Chlorination: As discussed in the FAQs, chlorination on the pyridine ring can occur under harsh conditions or with activated substrates.
-
Solution: Employ milder reaction conditions. Use a smaller excess of the chlorinating agent and lower the reaction temperature if possible. For substrates with strong electron-donating groups, expect a higher propensity for ring chlorination and optimize the conditions accordingly.
-
-
Polymerization/Decomposition: The formation of intractable tars indicates decomposition.
-
Solution: Strictly control the reaction temperature. Ensure a gradual increase in temperature and avoid hotspots. Reduce the reaction time and monitor for the disappearance of the starting material, stopping the reaction as soon as it is complete.
-
Data Presentation: Comparison of Chlorinating Agents
The choice of chlorinating agent and reaction conditions can significantly impact the yield. Below is a summary of typical conditions and reported yields for the chlorination of various hydroxypyridine derivatives.
| Starting Material | Chlorinating Agent(s) | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | POCl₃ (equimolar) | Pyridine | 140 | 2 | 92 | [3][4] |
| 2-Hydroxy-5-nitropyridine | POCl₃ | None (neat) | Reflux | N/A | 93 | [3][4] |
| 2,4-Dihydroxyquinoline | POCl₃ (1 eq.) | Pyridine (0.6 eq.) | 140 | 2 | 88 (Dichloro) | [3][4] |
| 4-Hydroxypyridine | PCl₅ | None | 130-150 | < 1 | Moderate | [6] |
| 4-Hydroxypyridine-3-sulfonic acid | PCl₅ / POCl₃ | POCl₃ (solvent) | Reflux | N/A | ~70 | [7] |
| 6-Nitroquinazolin-4(1H)-one | SOCl₂ | DMF (catalyst) | Reflux | N/A | Variable | [8] |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative. Optimization is often necessary for specific derivatives.
Experimental Protocols
Protocol 1: Solvent-Free Chlorination using Equimolar POCl₃
This method is suitable for large-scale preparations and minimizes waste.[3][4]
-
Reactor Setup: To a Teflon-lined stainless steel pressure reactor, add the 4-hydroxypyridine derivative (0.5 moles).
-
Reagent Addition: In a fume hood, add pyridine (0.5 moles, 1.0 equivalent). For 2-hydroxypyridine substrates, external pyridine may not be necessary. Carefully add phosphorus oxychloride (POCl₃) (0.5 moles, 1.0 equivalent).
-
Reaction: Seal the reactor and heat the mixture to 140°C for 2 hours with stirring.
-
Work-up: Allow the reactor to cool completely to room temperature. In a well-ventilated fume hood, carefully open the reactor.
-
Quenching: Slowly pour the reaction contents onto 200 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Adjust the pH of the solution to 8-9 using a saturated solution of sodium carbonate (Na₂CO₃).
-
Isolation:
-
If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification (Optional): The crude product can be purified by distillation under reduced pressure or column chromatography. To enhance stability, the purified product can be dissolved in ether and converted to its hydrochloride salt by bubbling dry HCl gas through the solution.
Protocol 2: Chlorination using Phosphorus Pentachloride (PCl₅)
This protocol uses a strong, solid chlorinating agent.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, mix the 4-hydroxypyridine derivative (e.g., N-(4-pyridyl) pyridinium chloride hydrochloride, 0.5 mol) with phosphorus pentachloride (PCl₅) (0.5 mol, 1.0 equivalent).
-
Reaction: Heat the mixture in an oil bath to 130-140°C. The mixture may solidify and then re-melt as the temperature is raised to 150°C. Maintain this temperature for approximately 10-20 minutes.
-
Work-up: Cool the reaction mixture to room temperature.
-
Quenching: Carefully and slowly add ice-water to the solidified mass.
-
Neutralization: Make the solution weakly alkaline by the portion-wise addition of sodium carbonate.
-
Extraction: Thoroughly extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Isolation: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Purification: Purify the residue by vacuum distillation to obtain the 4-chloropyridine product.
Disclaimer: These protocols and troubleshooting guides are intended for use by trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching of chlorinating agents is highly exothermic and must be performed with extreme caution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Managing reaction temperature for selective substitution on dichloropyridines
Welcome to the Technical Support Center for Managing Reaction Temperature in Selective Substitution Reactions of Dichloropyridines. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of these versatile heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter in the selective substitution of dichloropyridines?
Reaction temperature is a crucial factor because it directly influences the reaction rate and, often, the regioselectivity of the substitution. For many dichloropyridine isomers, the chlorine atoms at different positions exhibit varying degrees of reactivity. Temperature can affect the energy landscape of the reaction, potentially favoring one reaction pathway over another. For instance, in some cases, a lower temperature may favor the kinetically controlled product, while a higher temperature may lead to the thermodynamically more stable product.[1][2][3][4][5] Elevated temperatures can sometimes lead to a loss of selectivity, resulting in a mixture of isomers that can be challenging to separate.
Q2: I am getting a mixture of isomers. How can I improve the selectivity by adjusting the temperature?
Obtaining a mixture of isomers is a common challenge. To improve selectivity, consider the following temperature adjustments:
-
Lower the Reaction Temperature: In many cases, particularly in kinetically controlled reactions, lowering the temperature can enhance selectivity. This is because the reaction pathway with the lower activation energy will be more significantly favored at lower temperatures.
-
Gradual Heating: For reactions that require elevated temperatures, a slow and controlled increase to the target temperature can sometimes prevent the formation of unwanted byproducts that might form at intermediate temperatures.
-
Screen a Range of Temperatures: It is often beneficial to run small-scale screening experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to empirically determine the optimal temperature for the desired regioselectivity.
Q3: Are there general temperature guidelines for different types of substitution reactions on dichloropyridines?
While the optimal temperature is highly specific to the substrate, nucleophile, solvent, and catalyst system, some general guidelines exist:
-
Nucleophilic Aromatic Substitution (SNAr): For less reactive isomers like 3,5-dichloropyridine, higher temperatures (often in the range of 80-150 °C) and stronger nucleophiles may be necessary.[6] For more activated systems, reactions can often proceed at lower temperatures.
-
Lithiation: These reactions are typically carried out at very low temperatures, such as -78 °C, to ensure the stability of the lithiated intermediate and prevent unwanted side reactions or rearrangements.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions are often run at elevated temperatures, commonly between 60 °C and 110 °C, to facilitate the catalytic cycle. However, excessively high temperatures can sometimes lead to catalyst decomposition or reduced selectivity.
Q4: How does the position of the chlorine atoms on the pyridine ring affect the required reaction temperature?
The electronic environment of the chlorine atoms, dictated by their position relative to the ring nitrogen, significantly impacts their reactivity and, consequently, the required reaction temperature.
-
2- and 4-Positions: Chlorine atoms at the ortho and para positions to the nitrogen are generally more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[7] Reactions at these positions may proceed at lower temperatures compared to substitutions at the meta positions.
-
3- and 5-Positions: Chlorine atoms at the meta positions are less activated, often requiring more forcing conditions, such as higher temperatures, for substitution to occur.
Troubleshooting Guides
Issue 1: Low Yield in a Substitution Reaction
If you are experiencing low yields, temperature mismanagement could be a contributing factor.
| Possible Cause | Recommended Solution |
| Reaction temperature is too low. | The reaction may not have sufficient energy to overcome the activation barrier. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. |
| Reaction temperature is too high. | High temperatures can lead to the decomposition of starting materials, reagents, or the desired product. If you observe charring or the formation of multiple unidentified byproducts, try running the reaction at a lower temperature for a longer duration. |
| Decomposition of thermally unstable reagents. | Some reagents, like diazonium salts in Sandmeyer reactions, are thermally unstable. For such reactions, it is critical to maintain low temperatures (e.g., -5 °C to 5 °C) during their formation and use.[8] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Achieving high regioselectivity is often a primary challenge.
| Possible Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control. | At higher temperatures, the reaction may be under thermodynamic control, favoring the more stable isomer. At lower temperatures, kinetic control may dominate, favoring the product that is formed faster.[1][2][3][4][5] Experiment with a range of temperatures to determine if the product ratio is temperature-dependent. |
| Isomerization at Elevated Temperatures. | The initially formed desired product might be isomerizing to a more stable isomer at the reaction temperature. Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Complex Reaction Landscape. | In some cases, factors other than temperature, such as the choice of solvent, base, or catalyst, have a more pronounced effect on regioselectivity. Consider optimizing these parameters in conjunction with temperature. |
Data Presentation: Recommended Starting Conditions for Selective Substitution
The following tables provide a summary of reported reaction conditions, including temperature, that have been shown to favor selective substitution on various dichloropyridine isomers. These should be considered as starting points for optimization.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
| Dichloropyridine Isomer | Nucleophile | Solvent | Temperature (°C) | Position of Substitution | Reported Yield (%) |
| 2,3-Dichloropyridine | Aniline | Toluene | 100 | 2 | 82 |
| 2,4-Dichloropyridine | Amine | Toluene | 100 | 2 (with Xantphos ligand) | Good |
| 2,6-Dichloropyridine | Amine | DMF | 150-200 (Microwave) | 2 or 6 | Good |
| 3,5-Dichloropyridine | Amine | DMSO/NMP/Ethanol | 80-150 | 3 or 5 | Varies |
Table 2: Other Selective Substitution Reactions
| Dichloropyridine Isomer | Reaction Type | Reagents | Solvent | Temperature (°C) | Position of Functionalization |
| 2,3,6-Trichloropyridine | Selective Hydrogenation | H₂, Pd/C, Triethylamine | Toluene or Methanol | ~140 | 6 (dechlorination) |
| 3,5-Dichloropyridine | Lithiation | LDA | THF | -78 | 4 |
| 2,3,5-Trichloropyridine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, Na₂CO₃ | DMF/H₂O | 60 | 2 |
Experimental Protocols
Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is adapted from procedures for regioselective amination.
Materials:
-
2,4-Dichloropyridine
-
Amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for 15 minutes at room temperature.
-
Add 2,4-dichloropyridine followed by the amine.
-
Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective C4-Lithiation of 3,5-Dichloropyridine
This protocol is for the selective functionalization at the C4 position.
Materials:
-
3,5-Dichloropyridine
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
Procedure:
-
To a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 3,5-dichloropyridine in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the pyridyllithium species.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting common temperature-related issues.
Caption: A generalized workflow for SNAr reactions on dichloropyridines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. jackwestin.com [jackwestin.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2,6-Dichloro-4-hydroxypyridine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the identification of impurities in 2,6-Dichloro-4-hydroxypyridine via High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthetic route and degradation. Based on common synthetic pathways, potential process-related impurities are listed in the table below. Degradation products may arise from exposure to stress conditions such as acid, base, oxidation, heat, and light.
Q2: Which HPLC method is suitable for the analysis of this compound and its impurities?
A2: A reversed-phase HPLC method is generally suitable for the analysis of this compound and its related substances. A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is a good starting point. UV detection at a wavelength where the parent compound and its impurities show significant absorbance is recommended.
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: The identity of an unknown peak can be confirmed using several techniques. If a reference standard for the suspected impurity is available, co-injection can be performed. The peak should be symmetrical and have a single maximum if the unknown and the standard are the same compound. For definitive identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight and fragmentation data of the unknown peak.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., strong acids and bases, high temperatures, oxidative agents, and light) to accelerate its degradation. These studies are crucial for identifying potential degradation products that could form under normal storage conditions, thus helping to establish the degradation pathways and the intrinsic stability of the molecule. The data from these studies are essential for developing and validating a stability-indicating HPLC method.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Incompatible sample solvent. - Column overload. | - Use a mobile phase with a lower pH to suppress silanol ionization. - Employ an end-capped column or a column with a different stationary phase. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration. |
| Peak Fronting | - Column overload. - Incompatible sample solvent (stronger than the mobile phase). - Column void or channeling. | - Dilute the sample. - Dissolve the sample in the initial mobile phase. - Replace the column if a void is suspected. Check for proper column packing. |
| Split Peaks | - Clogged frit or tubing. - Column void. - Sample solvent effect. | - Flush the system and replace the in-line filter and/or frit. - Inspect and replace the column if necessary. - Ensure the sample solvent is compatible with the mobile phase. |
| Poor Resolution | - Inappropriate mobile phase composition. - Gradient slope is too steep. - Wrong column chemistry. | - Optimize the mobile phase composition (organic solvent ratio, pH). - Adjust the gradient profile to be shallower. - Try a column with a different selectivity (e.g., phenyl-hexyl instead of C18). |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection. - Late eluting peaks from a previous run. | - Use fresh, high-purity solvents and additives. - Implement a thorough needle wash program. - Extend the run time or include a column flushing step at the end of the gradient. |
| Retention Time Drift | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Prepare mobile phase accurately and degas thoroughly. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its lifetime. |
Data Presentation
Table 1: Potential Process-Related Impurities of this compound
| Impurity Name | Structure | Potential Origin |
| 2,6-Dihydroxy-4-pyridone | Incomplete chlorination of a dihydroxy precursor. | |
| 2-Chloro-4,6-dihydroxypyridine | Incomplete chlorination. | |
| Malononitrile | Unreacted starting material from a potential synthesis route. | |
| Diethyl Malonate | Unreacted starting material from an alternative synthesis route. | |
| 2,4,6-Trichloropyridine | Over-chlorination byproduct. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a validated HPLC method.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase to a concentration of 0.1 mg/mL.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for a forced degradation study.
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-4-hydroxypyridine and 2,6-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the choice of heterocyclic building blocks is a critical determinant of synthetic efficiency and molecular diversity. Substituted pyridines are a cornerstone of medicinal chemistry, and understanding the reactivity of key precursors is paramount. This guide provides an objective comparison of the reactivity of two important pyridine derivatives: 2,6-dichloro-4-hydroxypyridine and 2,6-difluoropyridine. The comparison focuses on their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
Executive Summary
2,6-Difluoropyridine and this compound offer distinct advantages and challenges in chemical synthesis. 2,6-Difluoropyridine is characterized by the high reactivity of its fluorine substituents in nucleophilic aromatic substitution, a phenomenon known as the "element effect" in SNAr reactions.[1] This allows for facile displacement of fluoride under relatively mild conditions. Conversely, the chlorine atoms in this compound are less reactive in SNAr but are well-suited for various palladium-catalyzed cross-coupling reactions. The presence of a 4-hydroxy group in the latter introduces additional complexity, as it exists in a tautomeric equilibrium with its pyridone form and can influence the electronic properties and solubility of the molecule.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in synthesis.
| Property | This compound | 2,6-Difluoropyridine |
| CAS Number | 17228-74-9[2] | 1513-65-1 |
| Molecular Formula | C₅H₃Cl₂NO[2] | C₅H₃F₂N[3] |
| Molecular Weight | 163.99 g/mol [2] | 115.08 g/mol |
| Appearance | Light brown solid[2] | Clear liquid[3] |
| pKa | Not available (expected to be acidic) | -6.09 ± 0.10 (Predicted)[3] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of halopyridines. The reactivity of the two compounds in SNAr is governed by different factors.
2,6-Difluoropyridine:
The fluorine atoms in 2,6-difluoropyridine are highly activating for SNAr. The strong electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, which is the rate-determining step.[1] This leads to a general reactivity trend of F > Cl > Br > I for the leaving group in SNAr reactions, contrary to what is observed in aliphatic nucleophilic substitutions (SN2).[1] Consequently, 2,6-difluoropyridine readily undergoes substitution with a variety of nucleophiles, often under milder conditions than its chlorinated analogue.[4]
This compound:
The reactivity of this compound in SNAr is more nuanced. The chlorine atoms are inherently less reactive as leaving groups in SNAr compared to fluorine.[1] Furthermore, the 4-hydroxy group, which exists in equilibrium with the 4-pyridone tautomer, can act as an electron-donating group through resonance, which would deactivate the ring towards nucleophilic attack. However, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species, which would strongly deactivate the ring to further nucleophilic attack. The tautomeric equilibrium is also solvent-dependent, with the pyridone form being favored in polar solvents.[5]
General SNAr Reaction Workflow
Caption: Generalized workflow for the nucleophilic aromatic substitution of 2,6-dihalopyridines.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
2,6-Difluoropyridine:
While highly reactive in SNAr, the C-F bonds in 2,6-difluoropyridine are generally unreactive in standard palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The strength of the C-F bond makes oxidative addition to the palladium(0) catalyst, the initial step in the catalytic cycle, very difficult.
This compound:
In contrast, the C-Cl bonds of this compound are suitable for a range of cross-coupling reactions. Although less reactive than C-Br or C-I bonds, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have enabled the efficient coupling of aryl chlorides.[6] The two chlorine atoms offer the potential for sequential or double couplings, providing a route to complex, unsymmetrically substituted pyridines. The 4-hydroxy group may require protection prior to the cross-coupling reaction, depending on the reaction conditions and the base used, to prevent interference with the catalyst or unwanted side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine Derivative
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2,6-dichloropyridine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).[6]
-
Reaction Execution: Stir the mixture at an elevated temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine Derivative
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2,6-dichloropyridine derivative (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by GC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the residue by chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide.
Experimental Protocol: General Procedure for Sonogashira Coupling of a Dichloropyridine Derivative
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 2,6-dichloropyridine derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[7]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).[7] Then, add the terminal alkyne (1.1-1.5 equiv.).[7]
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Work-up and Purification: Upon completion, filter the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Conclusion
2,6-Difluoropyridine and this compound are valuable, yet distinct, building blocks for the synthesis of functionalized pyridines. The choice between them should be guided by the desired synthetic transformation. For nucleophilic aromatic substitution, 2,6-difluoropyridine is generally the more reactive substrate, allowing for substitutions under milder conditions. For palladium-catalyzed cross-coupling reactions, this compound is the more suitable precursor, with the caveat that the 4-hydroxy group may require protection. A thorough understanding of the reactivity profiles of these compounds, as outlined in this guide, will enable researchers to devise more efficient and robust synthetic strategies for the preparation of complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Spectroscopic Comparison of Substituted Pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of substituted pyridine derivatives is paramount. These compounds are foundational scaffolds in a vast array of pharmaceuticals and functional materials. Spectroscopic techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into their molecular architecture and are indispensable tools for structural elucidation and quality control.
This guide presents a comparative analysis of the spectroscopic properties of three key classes of monosubstituted pyridine derivatives: aminopyridines, hydroxypyridines, and methylpyridines. By examining the influence of the substituent's nature and position on the pyridine ring, this document aims to provide a valuable resource for the interpretation of spectroscopic data. Detailed experimental protocols for the acquisition of this data are also provided, alongside a visualization of a key signaling pathway influenced by a pyridine derivative.
Comparative Spectroscopic Data
The position of the substituent on the pyridine ring significantly influences the electronic distribution within the molecule, leading to distinct spectroscopic signatures for each isomer. The following tables summarize key spectroscopic data for aminopyridine, hydroxypyridine, and methylpyridine isomers.
Aminopyridine Isomers
| Spectroscopic Data | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| UV-Vis (λmax, nm) | 235, 298 | 230, 290 | 253 |
| IR (ν, cm⁻¹) | |||
| ν(N-H) stretch | 3440, 3320 | 3420, 3340 | 3430, 3310 |
| δ(N-H) bend | 1630 | 1625 | 1645 |
| Pyridine ring stretch | ~1600, 1570, 1480, 1440 | ~1590, 1575, 1480, 1430 | ~1600, 1580, 1490, 1440 |
| ¹H NMR (δ, ppm in CDCl₃) | |||
| H2 | - | ~8.1 | ~8.4 |
| H3 | ~6.5 | - | ~6.6 |
| H4 | ~7.3 | ~7.1 | - |
| H5 | ~6.6 | ~7.1 | ~6.6 |
| H6 | ~8.0 | ~8.1 | ~8.4 |
| NH₂ | ~4.4 (broad) | ~3.7 (broad) | ~4.2 (broad) |
| ¹³C NMR (δ, ppm in CDCl₃) | |||
| C2 | ~158 | ~142 | ~150 |
| C3 | ~114 | ~124 | ~109 |
| C4 | ~138 | ~122 | ~150 |
| C5 | ~109 | ~124 | ~109 |
| C6 | ~148 | ~142 | ~150 |
Hydroxypyridine Isomers
It is important to note that hydroxypyridines can exist in tautomeric forms (hydroxypyridine and pyridone). The spectroscopic data reflects the predominant tautomer in a given solvent. For instance, 2- and 4-hydroxypyridine exist mainly in the pyridone form, while 3-hydroxypyridine exists primarily as the hydroxy form.
| Spectroscopic Data | 2-Hydroxypyridine (2-Pyridone) | 3-Hydroxypyridine | 4-Hydroxypyridine (4-Pyridone) |
| UV-Vis (λmax, nm) | 225, 297 | 255, 315 | 255 |
| IR (ν, cm⁻¹) | |||
| ν(O-H)/ν(N-H) stretch | ~3400 (broad) | ~3200 (broad) | ~3400 (broad) |
| ν(C=O) stretch | ~1670 | - | ~1640 |
| Pyridine ring stretch | ~1610, 1580, 1470, 1430 | ~1590, 1570, 1460, 1420 | ~1600, 1540, 1470, 1410 |
| ¹H NMR (δ, ppm in DMSO-d₆) | |||
| H2 | - | ~8.1 | - |
| H3 | ~6.4 | - | ~6.2 |
| H4 | ~7.4 | ~7.2 | - |
| H5 | ~6.2 | ~7.2 | ~6.2 |
| H6 | ~7.7 | ~8.1 | ~7.5 |
| OH/NH | ~11.8 (broad) | ~9.7 (broad) | ~11.1 (broad) |
| ¹³C NMR (δ, ppm in DMSO-d₆) | |||
| C2 | ~163 | ~153 | ~175 |
| C3 | ~118 | ~126 | ~116 |
| C4 | ~139 | ~123 | ~140 |
| C5 | ~105 | ~126 | ~116 |
| C6 | ~141 | ~143 | ~140 |
Methylpyridine (Picoline) Isomers
| Spectroscopic Data | 2-Methylpyridine (α-Picoline) | 3-Methylpyridine (β-Picoline) | 4-Methylpyridine (γ-Picoline) |
| UV-Vis (λmax, nm) | 262 | 264 | 255 |
| IR (ν, cm⁻¹) | |||
| ν(C-H) aromatic | ~3050-3000 | ~3050-3000 | ~3050-3000 |
| ν(C-H) aliphatic | ~2980-2920 | ~2980-2920 | ~2980-2920 |
| Pyridine ring stretch | ~1600, 1575, 1480, 1435 | ~1590, 1580, 1480, 1420 | ~1605, 1560, 1495, 1420 |
| ¹H NMR (δ, ppm in CDCl₃) | |||
| H2 | - | ~8.4 | ~8.5 |
| H3 | ~7.1 | - | ~7.1 |
| H4 | ~7.6 | ~7.2 | - |
| H5 | ~7.1 | ~7.2 | ~7.1 |
| H6 | ~8.5 | ~8.4 | ~8.5 |
| CH₃ | ~2.5 | ~2.3 | ~2.4 |
| ¹³C NMR (δ, ppm in CDCl₃) | |||
| C2 | ~157 | ~148 | ~150 |
| C3 | ~122 | ~138 | ~125 |
| C4 | ~136 | ~123 | ~150 |
| C5 | ~121 | ~123 | ~125 |
| C6 | ~149 | ~148 | ~150 |
| CH₃ | ~24 | ~18 | ~21 |
Signaling Pathway Involvement: 4-Aminopyridine and ERK1/2
Certain pyridine derivatives are known to interact with biological systems and modulate signaling pathways. For example, 4-aminopyridine is a potassium channel blocker that has been shown to influence the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival.
Caption: 4-Aminopyridine blocks voltage-gated potassium channels, influencing the ERK1/2 signaling pathway.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols. The following sections detail the methodologies for UV-Vis, FT-IR, and NMR spectroscopic analysis of substituted pyridine derivatives.
UV-Visible (UV-Vis) Spectroscopy
This protocol outlines the procedure for obtaining UV-Vis absorption spectra of pyridine derivatives.
Caption: Workflow for acquiring UV-Vis spectra of pyridine derivatives.
Materials:
-
Substituted pyridine derivative
-
Spectroscopic grade solvent (e.g., ethanol, methanol, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the pyridine derivative in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of solid pyridine derivatives.[2]
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Materials:
-
Substituted pyridine derivative (solid, 1-2 mg)
-
FT-IR grade potassium bromide (KBr, 100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press and die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the solid pyridine derivative to the mortar and mix thoroughly with the KBr.
-
Grind the mixture until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of pyridine derivatives.[3]
Caption: General workflow for acquiring and processing NMR spectra.
Materials:
-
Substituted pyridine derivative (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh the pyridine derivative and dissolve it in the appropriate deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.[3]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C) and experiment type.
-
Acquire the free induction decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Perform phase and baseline corrections.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the spectrum by identifying chemical shifts, integration (for ¹H), and signal multiplicities.
-
References
Comparative Analysis of the Biological Activity of 2,6-Dichloro-4-hydroxypyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, analogs of 2,6-dichloro-4-hydroxypyridine have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of various this compound analogs, supported by experimental data, to aid researchers in the fields of drug discovery and development.
Antimicrobial Activity
A key area of investigation for this compound analogs has been their antimicrobial potential. Studies have shown that substitutions, particularly at the nitrogen atom of the pyridine ring, can lead to compounds with significant antibacterial and antifungal properties.
A notable study involved the synthesis and antimicrobial screening of various N-substituted phenyl derivatives of 2,6-dichloro-4-hydropyridine. These compounds were evaluated for their activity against a panel of pathogenic bacteria and fungi. The preliminary findings from this research indicate that the introduction of different substituents on the phenyl ring modulates the antimicrobial efficacy of the parent compound. While specific quantitative data from this study is not publicly available, the research highlights the potential of N-arylation as a strategy to develop novel antimicrobial agents based on the this compound scaffold.
Anticancer Activity
In addition to their antimicrobial properties, various pyridine derivatives have been extensively studied for their anticancer activities. While specific studies focusing solely on the anticancer effects of a broad range of this compound analogs are limited in the public domain, research on structurally related pyridine compounds provides valuable insights. For instance, various substituted pyridines have demonstrated potent cytotoxic effects against a range of cancer cell lines.
The mechanism of action for the anticancer effects of many pyridine derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. These pathways often include those regulated by protein kinases, and pyridine-based compounds have been successfully developed as kinase inhibitors.
Data Summary
To facilitate a clear comparison, the following table summarizes the biological activity data for representative pyridine derivatives. It is important to note that direct comparative data for a series of this compound analogs is not extensively available in the public literature. The data presented below is from studies on various classes of pyridine derivatives to illustrate the potential of this heterocyclic scaffold.
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50) | Reference |
| N-Substituted Phenyl-2,6-dichloro-4-hydropyridines | Antimicrobial | Bacteria, Fungi | Data not available | [1] |
| Pyridine-Ureas | Anticancer | MCF-7 (Breast Cancer) | IC50 = 0.22 µM (for compound 8e) | [2] |
| 2,4,6-Trisubstituted Pyridines | Anticancer | Various cancer cell lines | Micromolar to nanomolar range | [3] |
| Imidazo[4,5-b]pyridines | Anticancer | Capan-1, HL-60, Z-132 | IC50 = 1.50–1.87 µM (for compound 13) | [4] |
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments typically cited in the assessment of antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Protocol:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways
The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this particular class of compounds require further investigation, related pyridine derivatives are known to target key pathways implicated in cancer and microbial pathogenesis.
Hypothetical Signaling Pathway Inhibition by a Pyridine Analog
Caption: Potential mechanism of action via kinase inhibition.
This diagram illustrates a hypothetical scenario where a pyridine analog inhibits a downstream kinase in a growth factor-mediated signaling pathway, ultimately leading to the suppression of cell proliferation. This is a common mechanism of action for many pyridine-based anticancer drugs.
Conclusion
Analogs of this compound represent a versatile scaffold with demonstrated potential for the development of new antimicrobial and anticancer agents. The biological activity of these compounds can be significantly influenced by the nature of the substituents on the pyridine ring. Further extensive research, including the synthesis of diverse analog libraries and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this promising class of molecules. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field.
References
- 1. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic evaluation of novel dichlorodiorgano[N-(2-pyridylmethylene)arylamine]tin(IV) derivatives in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Dichlorinated Pyridinols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichlorinated pyridinols is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks for the preparation of a wide range of functionalized heterocyclic compounds. The strategic placement of two chlorine atoms and a hydroxyl group on the pyridine ring allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions, making these compounds valuable intermediates in the development of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of several synthetic routes to various dichlorinated pyridinol isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to various dichlorinated pyridinols, allowing for a direct comparison of their efficiencies and reaction conditions.
| Target Compound | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3,5-Dichloro-2-pyridinol | 2,3,5-Trichloropyridine | Alkali metal hydroxide | Not specified | Not specified | Not specified | [1] |
| 3,5-Dichloro-2-pyridone | 6-Hydroxynicotinic acid | Not specified (Chlorination) | Not specified | >70 | Not specified | [2] |
| 2,3-Dichloro-5-hydroxypyridine | 2-Amino-5-chloropyridine | 1. Diazotization 2. Nitration 3. Reduction 4. Diazotization | -20°C to 60°C | Not specified | High | [3] |
| 2,5-Dichloro-3-hydroxypyridine | 5-Chloro-2,3-dihydroxypyridine | Phosphoryl chloride | 180°C, sealed tube, overnight | Not specified | Not specified | |
| 2,6-Dichloro-3-pyridinol | 2,6-Dihydroxy-3-nitropyridine | Chlorinating reagent | Not specified | High | High | [4] |
| 2,4-Dichloro-3-pyridinol | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| General Chlorination of 2-Hydroxypyridines | 2-Hydroxypyridines | POCl3, Pyridine | 140-160°C, 2 hours, sealed reactor | Good | Not specified | [1] |
Synthetic Pathways and Experimental Protocols
This section details the synthetic routes for the preparation of various dichlorinated pyridinols, accompanied by workflow diagrams generated using Graphviz.
Synthesis of 3,5-Dichloro-2-pyridinol
One common approach to 3,5-dichloro-2-pyridinol involves the hydrolysis of 2,3,5-trichloropyridine. This method takes advantage of the differential reactivity of the chlorine atoms on the pyridine ring.
Caption: Synthesis of 3,5-Dichloro-2-pyridinol.
Experimental Protocol:
A detailed experimental protocol for this specific transformation was not available in the searched literature. However, a general procedure would involve the reaction of 2,3,5-trichloropyridine with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system, likely at elevated temperatures to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 2-position.
Synthesis of 2,3-Dichloro-5-hydroxypyridine
A multi-step synthesis starting from 2-amino-5-chloropyridine allows for the regioselective introduction of the hydroxyl and second chlorine groups.
Caption: Multi-step synthesis of 2,3-Dichloro-5-hydroxypyridine.
Experimental Protocol:
The synthesis involves a four-step process starting with the diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine. This is followed by nitration to introduce a nitro group at the 3-position. The nitro group is then reduced to an amino group, which is subsequently diazotized and replaced with a chlorine atom to afford the final product, 2,3-dichloro-5-hydroxypyridine. The final diazotization is carried out at temperatures ranging from -20°C to 10°C, followed by warming to 50-60°C.[3]
Synthesis of 2,5-Dichloro-3-hydroxypyridine
This synthesis involves the direct chlorination of a dihydroxypyridine precursor using phosphoryl chloride.
Caption: Synthesis of 2,5-Dichloro-3-hydroxypyridine.
Experimental Protocol:
A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 mL) is heated overnight at 180°C in a sealed tube. After cooling, the excess phosphoryl chloride is distilled off, and the residue is purified by chromatography to yield 2,5-dichloro-3-hydroxypyridine.
General Method for Chlorination of Hydroxypyridines
A general and efficient method for the chlorination of various hydroxy-substituted nitrogen-containing heterocycles, including 2-hydroxypyridines, utilizes equimolar phosphorus oxychloride in a solvent-free system.
Caption: General chlorination of hydroxypyridines.
Experimental Protocol:
To a 150 mL Teflon-lined stainless steel reactor, the hydroxy-containing substrate (0.5 moles) and phosphorus oxychloride (0.5 moles) are added. For less reactive substrates, one equivalent of pyridine can be used as a base. The reactor is sealed and heated to 140-160°C for 2 hours. After cooling, the reactor is carefully opened, and the contents are quenched with 100 mL of cold water (~0°C). The pH of the solution is then adjusted to 8-9 with a saturated sodium carbonate solution to precipitate the chlorinated product.[1]
Conclusion
The synthesis of dichlorinated pyridinols can be achieved through various strategies, each with its own advantages and limitations. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the required scale of the reaction. The direct chlorination of hydroxypyridines using reagents like phosphoryl chloride offers a straightforward approach, while multi-step syntheses provide greater control over regioselectivity. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these valuable chemical intermediates.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 4. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. 3-Pyridinol,2,4-dichloro-(9CI) | 405141-76-6 [amp.chemicalbook.com]
A Computational Guide to the Tautomeric Landscape of 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis Based on Density Functional Theory (DFT) Principles
Tautomeric Equilibrium: The Keto-Enol Balance
2,6-Dichloro-4-hydroxypyridine can exist in equilibrium between its enol (hydroxypyridine) and keto (pyridone) forms. The relative stability of these tautomers is governed by a delicate interplay of aromaticity, substituent effects, and solvent interactions.
The two primary tautomers are:
-
Enol form: this compound
-
Keto form: 2,6-Dichloro-1H-pyridin-4-one
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Predicted Comparison of Tautomer Properties
Based on DFT studies of substituted pyridines, the following trends are anticipated for the tautomers of this compound. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions is expected to significantly influence the electronic distribution and relative stabilities.
| Property | This compound (Enol) | 2,6-Dichloro-1H-pyridin-4-one (Keto) | Rationale and Supporting Evidence from Analogous Systems |
| Relative Energy (Gas Phase) | Predicted to be less stable | Predicted to be more stable | In the gas phase, the keto form of 4-pyridone is generally favored over the hydroxy form. The electron-withdrawing nature of the chlorine atoms is expected to further stabilize the pyridone ring. |
| Relative Energy (Polar Solvents) | Expected to be significantly less stable | Expected to be significantly more stable | Polar solvents typically favor the more polar tautomer. The keto form has a larger dipole moment and is better solvated, shifting the equilibrium further towards the pyridone form. |
| Dipole Moment | Lower | Higher | The keto form possesses a greater charge separation due to the carbonyl group, resulting in a larger dipole moment. |
| Aromaticity | More aromatic | Less aromatic | The enol form has a fully aromatic pyridine ring. The keto form has a diene-like character, which reduces its overall aromaticity. |
| C=O Bond Length | N/A | ~1.22 - 1.25 Å | This is a characteristic double bond length for a carbonyl group in a pyridone system. |
| C-O Bond Length | ~1.33 - 1.36 Å | ~1.35 - 1.38 Å | The C-O bond in the enol form has more double bond character than the C-O single bond in the keto form. |
| N-H Bond Length | N/A | ~1.01 - 1.03 Å | Typical N-H single bond length. |
| O-H Bond Length | ~0.96 - 0.98 Å | N/A | Typical O-H single bond length. |
Experimental Protocols: A DFT Approach to Tautomer Analysis
For researchers wishing to perform their own DFT analysis of this compound and its tautomers, the following protocol outlines a standard and robust methodology based on practices in computational chemistry.
Caption: A typical workflow for the DFT analysis of tautomers.
1. Molecular Modeling:
-
Construct the 3D structures of both the enol (this compound) and keto (2,6-dichloro-1H-pyridin-4-one) tautomers using a molecular builder.
2. Computational Software:
-
Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
3. DFT Method Selection:
-
Employ a reliable density functional, such as B3LYP, which is widely used for organic molecules. For improved accuracy in non-covalent interactions, functionals like M06-2X can be considered.
4. Basis Set Selection:
-
A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electronic structure and hydrogen bonding.
5. Geometry Optimization:
-
Perform a full geometry optimization for both tautomers in the gas phase to locate the minimum energy structures on the potential energy surface.
6. Frequency Calculations:
-
Conduct frequency calculations at the same level of theory as the optimization. The absence of imaginary frequencies will confirm that the optimized structures are true minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
7. Solvation Modeling:
-
To simulate the effect of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Perform geometry optimizations within the chosen solvent model.
8. Data Analysis:
-
Relative Energies: Calculate the relative energies of the tautomers by comparing their ZPVE-corrected electronic energies or Gibbs free energies.
-
Structural Parameters: Analyze and compare key bond lengths and angles of the optimized geometries.
-
Electronic Properties: Evaluate and compare properties such as dipole moments and natural bond orbital (NBO) charges to understand the electronic distribution in each tautomer.
Conclusion
While a definitive quantitative comparison of the tautomers of this compound awaits dedicated computational or experimental studies, the principles of physical organic chemistry and evidence from related systems strongly suggest that the keto (pyridone) form will be the dominant tautomer, particularly in polar environments. The provided computational protocol offers a robust framework for researchers to conduct their own detailed DFT analysis, which is an indispensable tool in modern drug discovery and molecular design.
Comparing the efficacy of different catalysts for functionalizing 2,6-dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2,6-dichloropyridine scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and advanced materials. The selection of an appropriate catalyst is paramount to achieving high efficacy, selectivity, and yield. This guide provides an objective comparison of the performance of various catalytic systems for the functionalization of 2,6-dichloropyridines, supported by experimental data.
Executive Summary
Palladium and nickel complexes are the most prominently utilized catalysts for the functionalization of 2,6-dichloropyridines, primarily through cross-coupling reactions. The inherent challenge in activating the relatively strong C-Cl bond necessitates the use of robust catalytic systems, often employing bulky, electron-rich phosphine ligands.[1][2] While palladium catalysts are well-established and versatile, nickel catalysts have emerged as a powerful alternative, particularly for achieving selective mono-functionalization.[3][4] Copper co-catalysts play a crucial role in Sonogashira couplings, though their presence can sometimes lead to undesirable side reactions like alkyne homocoupling.[2]
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the performance of different catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2,6-dichloropyridines.
Table 1: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-24 | Arylboronic acid | High | [2] |
| Ni(cod)₂ / PCy₃ | PCy₃ | K₃PO₄ | MeCN | RT | 12 | (4-chloro-2-fluorophenyl)boronic acid | Low (mixture of mono- and diarylation) | [3] |
| [Ni(PPh₂Me)₂(o-tolyl)Cl] | PPh₂Me | K₃PO₄ | MeCN | RT | 12 | (2-fluorophenyl)boronic acid | 85 (monoarylation) | [3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 12 | Phenylboronic acid | Good to Excellent | [2] |
Table 2: Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Notes | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | Not specified | Various amines | Good | Good for mono-amination with careful stoichiometry | [2] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Not specified | Various amines | Effective | May require higher temperatures | [2] |
| Pd(OAc)₂ / XPhos | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Various amines | Good to Excellent | General conditions for haloarenes | [4] |
Table 3: Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Coupling Partner | Yield (%) | Notes | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt - 60 | Various terminal alkynes | Good to excellent | General conditions for dihalopyridines | [1] |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 100 | Terminal alkyne | Effective | Alternative conditions | [2] |
Experimental Protocols: Detailed Methodologies
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling[2]
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv). In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a portion of toluene. Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water (typically a 10:1 v/v ratio). The reaction mixture is thoroughly degassed by bubbling with an inert gas for 10-15 minutes. The flask is then sealed and heated with vigorous stirring at 100 °C for 4-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Procedure for Nickel-Catalyzed Selective Monoarylation (Suzuki-Miyaura Coupling)[3]
Note: This procedure is a general representation based on the findings for selective monoarylation.
In a nitrogen-filled glovebox, a vial is charged with the nickel precatalyst (e.g., (PPh₂Me)₂Ni(o-tolyl)Cl, 5 mol%), the dichloropyridine substrate (0.3 mmol, 1.0 equiv), the arylboronic acid (1.1 equiv), and a base (e.g., K₃PO₄, 2.0 equiv). Acetonitrile (MeCN, 0.2 M) is added, and the vial is sealed and stirred at room temperature for the specified time (e.g., 12 hours). The reaction progress can be monitored by GC-MS or ¹⁹F NMR if applicable. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the monoarylated product.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination[2]
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) are combined under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for a few minutes. 2,6-dichloropyridine (1.0 equiv) and the amine (1.1 equiv) are then added. The Schlenk tube is sealed and heated to the desired temperature (typically 100-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling[1]
To a Schlenk flask under an inert atmosphere, add 2,6-dichloropyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or piperidine, 2.0 equiv) are added. The terminal alkyne (1.1-1.2 equiv) is then added, and the mixture is stirred at room temperature or heated, depending on the substrate reactivity. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by filtration to remove the ammonium salt, followed by extraction with an organic solvent and purification of the product by column chromatography.
Visualizations: Signaling Pathways and Experimental Workflows
References
Comparative Guide to the Analytical Validation of 2,6-Dichloro-4-hydroxypyridine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is essential to ensure the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comparative overview of analytical methodologies for the validation of 2,6-Dichloro-4-hydroxypyridine. The following sections detail experimental protocols and present comparative performance data for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific, publicly available validation data for this compound is limited, this guide utilizes representative performance data from studies on structurally analogous compounds, such as other dichlorinated pyridine derivatives.[1][2] The analytical behavior of these molecules is anticipated to be highly similar, making this data a valuable surrogate for establishing and validating analytical methods for this compound.
Comparison of Analytical Method Performance
The selection of an analytical method for the purity and quantification of this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely accessible technique for routine purity testing and assay. GC-MS offers high specificity and sensitivity, particularly for volatile impurities, but may require derivatization for a polar compound like this compound to improve its volatility and chromatographic performance.
The following table summarizes the typical validation parameters for each technique, providing a basis for method selection and development.
| Parameter | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.1 µg/L |
| Accuracy (% Recovery) | 98 - 102% | 93 - 104%[2] |
| Precision (% RSD) | < 2% | < 10%[2] |
| Primary Application | Routine purity testing, quantification of non-volatile impurities. | Purity testing, identification and quantification of volatile impurities. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are based on established methods for dichlorinated pyridine derivatives and can be readily adapted for this compound.[1][2]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the purity determination and assay of this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated using the area percent method from the resulting chromatogram.
-
Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general approach for the analysis of this compound, which may require a derivatization step to increase volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to form a volatile silyl derivative.
-
-
GC-MS Conditions:
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: Select specific ions characteristic of the derivatized analyte's mass spectrum for quantification (Selected Ion Monitoring - SIM).
-
-
Data Analysis:
-
The purity is determined by the area percent method.
-
Quantification is achieved by comparing the peak area of the selected ion to a calibration curve.
-
Visualizations
The process of validating an analytical method is a systematic undertaking to ensure that the method is suitable for its intended purpose.[3] The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical intermediate like this compound.
References
The Pivotal Role of 2,6-Dichloro-4-hydroxypyridine in Kinase Inhibitor Synthesis: A Comparative Guide
For Immediate Release
In the landscape of kinase inhibitor drug discovery, the selection of versatile and efficient building blocks is paramount. Among these, pyridine-based scaffolds have emerged as a privileged structure, with 2,6-Dichloro-4-hydroxypyridine standing out as a key intermediate. This guide provides a comprehensive performance benchmark of this compound in the synthesis of kinase inhibitors, offering a comparative analysis with alternative building blocks, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies towards novel kinase inhibitors.
Performance Benchmark: this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl scaffolds prevalent in many kinase inhibitors. The reactivity of the halogenated pyridine precursor is a critical determinant of reaction efficiency, influencing yield and reaction conditions. Below is a comparative summary of the performance of 2,6-dichloropyridine derivatives against other dihalo-aromatic systems in this key transformation. While direct comparative data for this compound in a single study is limited, the following tables provide representative yields for similar substrates, offering valuable insights into its synthetic utility.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | ~70-85 |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.33 | 80 |
Experimental Protocols
Detailed methodologies for key synthetic transformations are crucial for reproducibility and optimization. The following sections provide established protocols for the synthesis of kinase inhibitor scaffolds utilizing dihalopyridine precursors.
General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine Derivatives
This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2,6-dichloropyridine derivative with an arylboronic acid.
Materials:
-
2,6-Dichloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2,6-dichloropyridine derivative, arylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Kinase Signaling Pathway: The PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is implicated in various cancers, making it an attractive target for kinase inhibitor development. Pyridine-based molecules have shown significant promise as PIM-1 inhibitors.
A Comparative Analysis of the Reaction Kinetics of Halogenated Hydroxypyridines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the reaction kinetics of halogenated hydroxypyridines. This report provides a comparative analysis of reaction rates, outlines detailed experimental protocols, and visualizes key reaction pathways to support further research and development in this critical area of medicinal chemistry.
The study of halogenated hydroxypyridines is of paramount importance in the field of drug development, as the introduction of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. Understanding the reaction kinetics of these compounds is crucial for optimizing synthetic routes and predicting their behavior in biological systems. This guide provides a comparative overview of the reaction kinetics of chloro, bromo, and iodo derivatives of 2-, 3-, and 4-hydroxypyridines, focusing on halogenation and hydrolysis reactions.
Comparative Kinetic Data
The following tables summarize the available quantitative data on the reaction kinetics of various halogenated hydroxypyridines. The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Compound | Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Brominated Hydroxypyridines | |||
| 2-Hydroxypyridine (2-Pyridone) | Bromination | 1.1 x 10⁵ | pH 4.7 |
| 3-Bromo-2-hydroxypyridine | Bromination | 2.0 x 10⁴ | pH 4.7 |
| 5-Bromo-2-hydroxypyridine | Bromination | 8.0 x 10³ | pH 4.7 |
| 4-Hydroxypyridine (4-Pyridone) | Bromination | 2.9 x 10⁴ | pH 4.0 |
| 3-Bromo-4-hydroxypyridine | Bromination | 1.0 x 10⁴ | pH 4.0 |
| Chlorinated Hydroxypyridines (N-Methylated) | |||
| 6-Chloro-N-methyl-2-pyridone | Hydrolysis | 1.4 x 10⁻⁵ | 1.0 M NaOD in D₂O at 25°C |
| 2-Chloro-N-methyl-4-pyridone | Hydrolysis | 7.2 x 10⁻⁵ | 1.0 M NaOD in D₂O at 25°C |
Note: The data for bromination reactions of 2- and 4-hydroxypyridine (which exist predominantly in their pyridone tautomeric forms in aqueous solution) demonstrate the influence of the position of the bromo substituent on the reaction rate. For 2-hydroxypyridine, bromination is fastest for the parent compound, followed by the 3-bromo and then the 5-bromo derivatives at pH 4.7. Similarly, for 4-hydroxypyridine, the introduction of a bromine atom at the 3-position decreases the rate of further bromination at pH 4.0. The hydrolysis data for N-methylated chloropyridones indicates that the 4-pyridone isomer hydrolyzes significantly faster than the 2-pyridone isomer under basic conditions. Direct kinetic data for the chlorination and iodination of parent hydroxypyridines under comparable conditions is limited in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic studies. The following sections outline the methodologies commonly employed to investigate the reaction kinetics of halogenated hydroxypyridines.
General Protocol for Monitoring Halogenation Kinetics using Stopped-Flow Spectrophotometry
This technique is suitable for studying fast reactions, such as the bromination of hydroxypyridines.
Materials:
-
Halogenated hydroxypyridine substrate
-
Halogenating agent (e.g., aqueous bromine solution)
-
Buffer solutions of desired pH
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the halogenated hydroxypyridine in the desired buffer. Prepare a separate stock solution of the halogenating agent (e.g., bromine in a solution containing bromide ions to maintain equilibrium) in the same buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature. Set the spectrophotometer to a wavelength where the change in absorbance of the halogenating agent can be monitored (e.g., around 390 nm for bromine).
-
Kinetic Run: Load the reactant solutions into the instrument's syringes. Rapidly mix the solutions by triggering the instrument.
-
Data Acquisition: Record the change in absorbance over time. The data acquisition is typically on the millisecond to second timescale.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function, assuming the concentration of the hydroxypyridine is in large excess compared to the halogen. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the hydroxypyridine.
General Protocol for Monitoring Reaction Kinetics using NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring slower reactions and for identifying reaction intermediates and products.
Materials:
-
Halogenated hydroxypyridine substrate
-
Reactant (e.g., for hydrolysis, a deuterated basic solution like NaOD in D₂O)
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., trimethylsilyl propionate, TSP)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the halogenated hydroxypyridine and the internal standard in the deuterated solvent in an NMR tube.
-
Reaction Initiation: Initiate the reaction by adding the other reactant (e.g., the basic solution for hydrolysis) to the NMR tube and mix thoroughly.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the reactant and product protons relative to the internal standard in each spectrum. Plot the concentration of the reactant versus time. The rate constant can be determined by fitting this data to the appropriate integrated rate law (e.g., first-order or second-order).
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in reaction kinetics can aid in understanding the underlying mechanisms.
Caption: Electrophilic halogenation of hydroxypyridine.
Caption: General workflow for kinetic analysis.
Assessing the Metabolic Stability of Drugs Derived from 2,6-Dichloro-4-hydroxypyridine: A Comparative Guide
For researchers and drug development professionals, understanding the metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for adverse effects. The 2,6-dichloro-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, but its inherent metabolic liabilities can pose significant challenges. This guide provides an objective comparison of this scaffold's metabolic stability with viable alternatives, supported by established experimental protocols and predictive metabolic pathways.
Predicted Metabolic Liabilities of the this compound Scaffold
The chemical structure of this compound suggests susceptibility to several metabolic transformations, primarily involving Phase I and Phase II enzymatic reactions in the liver. Halogenated pyridines generally exhibit a slower rate of metabolism compared to other substituted pyridines. However, the specific arrangement of chloro- and hydroxyl-substituents presents distinct metabolic vulnerabilities.
Phase I Metabolism (Functionalization):
-
Oxidative Dechlorination: Cytochrome P450 (CYP450) enzymes may catalyze the replacement of one or both chlorine atoms with a hydroxyl group. This process can sometimes lead to the formation of reactive intermediates.
-
Ring Hydroxylation: Although the 4-position is blocked, CYP450 enzymes could potentially oxidize the carbon atom at the 3- or 5-position of the pyridine ring.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite.
Phase II Metabolism (Conjugation):
-
Glucuronidation and Sulfation: The primary route for Phase II metabolism is expected to be the conjugation of the 4-hydroxyl group with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to form highly polar, readily excretable metabolites.
-
Glutathione (GSH) Conjugation: The chlorine atoms at the 2- and 6-positions are electron-withdrawing, making the corresponding carbon atoms susceptible to nucleophilic attack. This can lead to the displacement of a chlorine atom by glutathione, a pathway that has been observed for other 2-chloropyridine derivatives.
The following diagram illustrates these potential metabolic pathways.
Caption: Predicted metabolic pathways for the this compound scaffold.
Comparison with Alternative Scaffolds
To mitigate the metabolic liabilities of the this compound core, medicinal chemists can employ several strategies, including bioisosteric replacement. A bioisostere is a functional group or molecule with similar physical or chemical properties to the original, which can lead to a similar biological response while improving pharmacokinetic properties like metabolic stability.
Strategy: Bioisosteric Replacement to Enhance Metabolic Stability
The primary strategies to improve the metabolic profile of a lead compound containing the this compound scaffold involve:
-
Blocking Sites of Metabolism: Replacing metabolically labile atoms (like hydrogen or chlorine) with more stable groups (like fluorine or deuterium).
-
Altering Physicochemical Properties: Replacing the entire scaffold with a bioisostere that is less prone to metabolism, for instance, by reducing lipophilicity or removing recognition elements for metabolic enzymes.
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dichloro-4-hydroxypyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical compounds are critical for ensuring both laboratory safety and environmental preservation. This guide outlines a comprehensive, step-by-step operational plan for the proper disposal of 2,6-Dichloro-4-hydroxypyridine, in alignment with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care, employing appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1]
In Case of Spills: Spills should be managed promptly by absorbing the material with an inert substance like vermiculite or sand. The absorbed material should then be collected into a designated, sealed, and clearly labeled container for hazardous waste.[2] It is crucial to prevent the chemical from entering drains or waterways.[3] For significant spills, evacuate the area and immediately contact your institution's EHS department.[2]
Hazard Profile Summary
The table below summarizes the potential hazards of this compound, based on the hazard classifications of similar chlorinated pyridine compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Irritation | May cause skin irritation.[3] | Wear protective gloves and clothing.[3] |
| Eye Irritation | May cause serious eye irritation.[3] | Wear eye protection.[3] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment. | Do not allow to enter drains or waterways.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be in strict compliance with all local, state, and federal regulations.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
This waste should be segregated as a chlorinated organic waste. It is critical not to mix it with non-halogenated waste streams.[4]
-
Keep this waste stream separate from incompatible materials such as strong oxidizing agents and acids.[2]
-
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area that is well-ventilated.
-
Ensure that secondary containment is in place to capture any potential leaks.[2]
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer in use, a chemical waste collection request must be submitted to your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5]
-
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dichloro-4-hydroxypyridine
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2,6-Dichloro-4-hydroxypyridine in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment, operational handling, and disposal to ensure the well-being of researchers and the integrity of your work.
When handling this compound, a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation, a systematic approach to safety is paramount.[1] Adherence to the following guidelines will minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The recommended PPE includes a multi-layered approach to protect all potential routes of exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use. | Prevents skin contact and subsequent irritation.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat or chemical-resistant apron is recommended. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced. | Protects the respiratory tract from irritation due to dust or vapors.[1][2][3] |
Operational Plan for Safe Handling and Disposal
A systematic workflow is essential for the safe handling of this compound from initial preparation to final disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[1]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Prevent contact with skin and eyes.[2]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]
3. Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area.
-
Wear appropriate PPE to clean up spills.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1][2]
-
Ventilate the area of the spill.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][4]
-
Do not allow the product to enter drains.[1]
-
Contaminated clothing should be removed and laundered before reuse.[1] Dispose of contents and container to an approved waste disposal plant.[1][4]
First-Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]
Below is a visual representation of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
